(N,N-Dimethylamino)triethylsilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-triethylsilylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NSi/c1-6-10(7-2,8-3)9(4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAJIYKRQQZJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374371 | |
| Record name | dimethylaminotriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3550-35-4 | |
| Record name | dimethylaminotriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (N,N-Dimethylamino)triethylsilane
For Researchers, Scientists, and Drug Development Professionals
(N,N-Dimethylamino)triethylsilane is a versatile organosilicon compound utilized in organic synthesis, primarily as a silylating agent to protect reactive functional groups such as alcohols, amines, and carboxylic acids.[1][2][3][4] Its triethylsilyl group offers distinct steric and electronic properties compared to the more common trimethylsilyl group, providing a valuable tool for selective chemical transformations.[1] This technical guide provides a detailed overview of its synthesis and purification, including experimental protocols and key data.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 3550-35-4 |
| Molecular Formula | C8H21NSi |
| Molecular Weight | 159.34 g/mol [5][6] |
| Boiling Point | 166 °C[5][7] |
| Density | 0.804 g/cm³[8] |
| Refractive Index | 1.4325[7][8] |
| Flash Point | 26 °C[5][7] |
Synthesis of this compound
The most prevalent and direct method for synthesizing this compound is through the nucleophilic substitution reaction of triethylchlorosilane with dimethylamine.[1][9] This reaction is typically performed in an anhydrous, inert solvent to prevent hydrolysis of the chlorosilane reactant and the aminosilane product.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Triethylchlorosilane | 150.72 | 75.4 g | 0.5 |
| Dimethylamine | 45.08 | 73 ml (1.1 mole) | 1.1 |
| Diethyl Ether (anhydrous) | 74.12 | 500 ml | - |
Procedure:
-
Reaction Setup: A dry 1-liter, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.
-
Reagent Preparation: A solution of dimethylamine (73 ml, 1.1 mole) in 500 ml of anhydrous diethyl ether is prepared in the reaction flask. The flask is cooled in an ice-water bath to maintain a temperature of 10-20°C.[9]
-
Addition of Triethylchlorosilane: Triethylchlorosilane (75.4 g, 0.5 mole) is added dropwise to the stirred dimethylamine solution via the dropping funnel over a period of approximately 1 hour.[9] The temperature should be carefully monitored and maintained between 10-20°C.[9] A white precipitate of dimethylamine hydrochloride will form during the addition.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure the reaction goes to completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[1]
Purification
Purification of the crude product is crucial to remove the dimethylamine hydrochloride byproduct and any unreacted starting materials. The primary methods employed are filtration and fractional distillation.
Purification Workflow
Caption: Workflow for the purification of this compound.
Purification Protocol
-
Filtration: The white precipitate of dimethylamine hydrochloride is removed from the reaction mixture by filtration under a nitrogen atmosphere to prevent exposure to moisture.[9] The precipitate should be washed with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Solvent Removal: The diethyl ether is removed from the filtrate by simple distillation or using a rotary evaporator.
-
Fractional Distillation: The resulting liquid is then purified by fractional distillation under reduced pressure.[1] This step is critical for separating the desired product from any remaining impurities. The fraction boiling at 88°C at 46 mmHg is collected.[9] A yield of approximately 64.8 g (around 81%) can be expected.[9]
Alternative Synthesis Routes
While the reaction of triethylchlorosilane with dimethylamine is the most common method, other synthetic strategies exist for the formation of N-silylamines. One such alternative is the transamination of a different aminosilane.[1] This method involves reacting a readily available aminosilane with dimethylamine, leading to an exchange of the amino group.[1] The equilibrium of this reaction can be driven towards the product by removing the more volatile displaced amine.[1]
Catalytic methods, such as the dehydrogenative coupling of amines with silanes, are also employed for the synthesis of N-silylamines, offering the advantage of producing only hydrogen gas as a byproduct.[10][11] However, specific applications of these catalytic methods for the synthesis of this compound are less commonly reported in the literature.
Safety and Handling
This compound is a flammable liquid and is sensitive to moisture.[8][12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container in a cool, dry place.[12]
Conclusion
The synthesis of this compound via the reaction of triethylchlorosilane and dimethylamine is a well-established and efficient method. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields. The purification process, involving filtration and fractional distillation, is straightforward and yields a product of high purity suitable for use in sensitive applications within research and drug development.
References
- 1. This compound | 3550-35-4 | Benchchem [benchchem.com]
- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 3. Trimethylsilyl_chloride [chemeurope.com]
- 4. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE | [gelest.com]
- 5. echemi.com [echemi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound CAS#: 3550-35-4 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. gelest.com [gelest.com]
An In-Depth Technical Guide to (N,N-Dimethylamino)triethylsilane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
(N,N-Dimethylamino)triethylsilane, a versatile organosilicon compound, serves as a potent silylating agent and a valuable reagent in a variety of organic transformations. Its unique combination of a sterically demanding triethylsilyl group and a reactive dimethylamino moiety allows for the efficient protection of a range of functional groups, rendering it an indispensable tool in complex molecule synthesis. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its synthesis and key applications.
Core Chemical and Physical Properties
This compound is a flammable, corrosive, and moisture-sensitive liquid.[1] Proper handling and storage in a cool, dry, and well-ventilated area under an inert atmosphere are crucial.[1] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₂₁NSi | [2] |
| Molecular Weight | 159.35 g/mol | [3] |
| CAS Number | 3550-35-4 | [3] |
| Appearance | Colorless to straw-colored liquid | [2] |
| Boiling Point | 166 °C | [3][4] |
| Density | 0.804 g/mL | [4] |
| Refractive Index | 1.4325 | [4] |
| Flash Point | 26 °C | [4] |
| Hydrolytic Sensitivity | Reacts with water and moisture | [1] |
Spectroscopic Data
The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons (-CH₂-) of the ethyl groups and a triplet for the methyl protons (-CH₃) of the ethyl groups, arising from spin-spin coupling. The methyl groups attached to the nitrogen atom will appear as a singlet.[3]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methylene and methyl carbons of the ethyl groups, as well as a signal for the N-methyl carbons.
-
IR Spectroscopy: The infrared spectrum provides a characteristic fingerprint of the molecule. A key vibrational band for the Si-N bond is typically observed in the 950–1050 cm⁻¹ region.[3]
Reactivity and Applications
The reactivity of this compound is dominated by the polar and labile silicon-nitrogen bond. The nitrogen atom's basicity and the silicon atom's electrophilicity make this compound a highly effective silylating agent for protic functional groups.[3]
Silylation of Alcohols, Amines, and Carboxylic Acids
The primary application of this compound is the protection of hydroxyl, amino, and carboxyl groups. The reaction proceeds via nucleophilic attack of the heteroatom (oxygen or nitrogen) on the silicon atom, with the concurrent departure of the dimethylamino group as volatile dimethylamine, which drives the reaction to completion.[3] The triethylsilyl (TES) group offers greater steric bulk compared to the more common trimethylsilyl (TMS) group, providing enhanced stability and selective reactivity.
The general workflow for the silylation of a protic substrate is depicted below.
Caption: General Silylation Workflow.
Formation of Silyl Enol Ethers
This compound is also a valuable reagent for the synthesis of silyl enol ethers from enolizable ketones and aldehydes.[3] In this reaction, the dimethylamino group acts as a base to deprotonate the α-carbon of the carbonyl compound, and the resulting enolate is trapped by the electrophilic triethylsilyl group. Silyl enol ethers are important intermediates in various carbon-carbon bond-forming reactions, such as the Mukaiyama aldol addition.[3][5]
The mechanism for the formation of a silyl enol ether is outlined in the following diagram.
Caption: Silyl Enol Ether Formation.
Detailed Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis, purification, and application of this compound. These should be adapted as necessary for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, given the moisture sensitivity of the reagent.[1]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from triethylchlorosilane and dimethylamine.[3]
Materials:
-
Triethylchlorosilane
-
Dimethylamine (2.0 M solution in THF)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and condenser
Procedure:
-
To a solution of triethylchlorosilane (1 equivalent) in anhydrous diethyl ether in the reaction flask, cool the mixture to 0 °C in an ice bath.
-
Slowly add the dimethylamine solution (1.1 equivalents) dropwise via the dropping funnel over 30 minutes with vigorous stirring. A white precipitate of dimethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture under an inert atmosphere to remove the dimethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[3][6]
Protocol 2: Silylation of Benzyl Alcohol
This protocol provides a representative procedure for the protection of a primary alcohol.
Materials:
-
Benzyl alcohol
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzyl alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.2 equivalents) to the solution at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude triethylsilyl ether.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 3: Formation of a Triethylsilyl Enol Ether from Cyclohexanone
This protocol details the synthesis of a silyl enol ether from a ketone.
Materials:
-
Cyclohexanone
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Pentane
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve freshly distilled cyclohexanone (1 equivalent) in anhydrous THF.
-
Add this compound (1.5 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by GC-MS or NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the THF and excess reagent under reduced pressure.
-
Add anhydrous pentane to the residue and filter off any insoluble byproducts.
-
Evaporate the pentane from the filtrate to yield the crude triethylsilyl enol ether, which can be purified by distillation under reduced pressure.
Safety and Handling
This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[1] The compound reacts with moisture to release dimethylamine, which is also an irritant.[1] Store in a tightly sealed container under an inert atmosphere and away from heat, sparks, and open flames.[1] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[1]
Conclusion
This compound is a powerful and versatile reagent for the protection of various functional groups and the synthesis of key organic intermediates. Its predictable reactivity and the stability of the resulting silyl ethers make it a valuable asset in multistep organic synthesis. By following the guidelines and protocols outlined in this guide, researchers can safely and effectively utilize this compound to advance their scientific endeavors in drug discovery and development.
References
An In-Depth Technical Guide to (N,N-Dimethylamino)triethylsilane (CAS: 3550-35-4)
For Researchers, Scientists, and Drug Development Professionals
(N,N-Dimethylamino)triethylsilane, a versatile organosilicon compound, serves as a powerful reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and mechanistic insights relevant to research and development in the pharmaceutical and chemical industries.
Core Properties and Specifications
This compound is a colorless liquid with a characteristic amine-like odor. It is highly reactive towards protic compounds and is sensitive to moisture. Proper handling and storage under inert and anhydrous conditions are crucial to maintain its reactivity.
| Property | Value | Reference(s) |
| CAS Number | 3550-35-4 | |
| Molecular Formula | C8H21NSi | |
| Molecular Weight | 159.35 g/mol | |
| Boiling Point | 166 °C | |
| Density | 0.804 g/mL at 25 °C | |
| Refractive Index (nD20) | 1.4325 | |
| Flash Point | 26 °C | |
| Synonyms | Triethylsilyldimethylamine, N,N-Dimethyltriethylsilylamine, TESNMe2 |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the nucleophilic substitution of triethylchlorosilane with dimethylamine. The reaction is typically carried out in an anhydrous, non-protic solvent, and the progress can be monitored by standard chromatographic techniques.
Experimental Protocol: Synthesis from Triethylchlorosilane and Dimethylamine
Materials:
-
Triethylchlorosilane
-
Dimethylamine (anhydrous solution in a suitable solvent or condensed gas)
-
Anhydrous diethyl ether (or other inert solvent like THF or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of dimethylamine in anhydrous diethyl ether.
-
The solution is cooled in an ice bath (0-5 °C).
-
Triethylchlorosilane is added dropwise to the stirred dimethylamine solution at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The resulting white precipitate of dimethylammonium chloride is removed by filtration under an inert atmosphere.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Synthesis of this compound.
Core Application: Silylation for Functional Group Protection
The primary and most valuable application of this compound is as a highly efficient silylating agent. It readily reacts with protic functional groups, such as alcohols, amines, and carboxylic acids, to introduce the triethylsilyl (TES) protecting group. The TES group is valued for its moderate steric bulk and its stability under a range of reaction conditions, yet it can be cleaved under specific and mild conditions.
The key advantage of using this compound over traditional silyl halides (e.g., triethylsilyl chloride) is that the only byproduct of the silylation reaction is the volatile and non-corrosive dimethylamine, which can be easily removed from the reaction mixture. This simplifies the workup procedure and avoids the formation of acidic byproducts that can be detrimental to sensitive substrates.
Mechanism of Silylation
The silylation reaction proceeds via a nucleophilic attack of the heteroatom (e.g., oxygen of an alcohol) on the electrophilic silicon atom of this compound. The dimethylamino group acts as an excellent leaving group, which is protonated by the acidic proton of the substrate to form dimethylammonium salt, or in the absence of an acidic proton, it is displaced as dimethylamine.
Caption: General mechanism of silylation.
Experimental Protocols for Silylation
The following are generalized protocols for the silylation of common functional groups. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
1. Silylation of Primary and Secondary Alcohols:
-
Materials:
-
Alcohol substrate
-
This compound (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
-
Procedure:
-
Dissolve the alcohol in the chosen anhydrous solvent.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. For sterically hindered alcohols, gentle heating (40-60 °C) may be required.
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the pure triethylsilyl ether.
-
2. Silylation of Amines:
-
Materials:
-
Amine substrate
-
This compound (1.1-2.0 equivalents per N-H bond)
-
Anhydrous aprotic solvent (e.g., THF, toluene)
-
-
Procedure:
-
Dissolve the amine in the anhydrous solvent.
-
Add this compound to the solution.
-
The reaction mixture is often heated to reflux to ensure complete silylation, particularly for less reactive or sterically hindered amines. Reaction times can vary from a few hours to overnight.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification of the resulting N-silylated amine is typically achieved by distillation or chromatography.
-
3. Silylation of Carboxylic Acids:
-
Materials:
-
Carboxylic acid substrate
-
This compound (1.1-1.5 equivalents)
-
Anhydrous non-protic solvent (e.g., DCM, THF)
-
-
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add this compound to the solution at room temperature. The reaction is often exothermic.
-
Stir the mixture for 30 minutes to 2 hours at room temperature.
-
The volatile components (solvent and dimethylamine) are removed under reduced pressure to yield the triethylsilyl ester, which is often used in the next step without further purification.
-
Deprotection of Triethylsilyl Ethers
The triethylsilyl group can be readily removed under various conditions, allowing for orthogonal protection strategies in multi-step syntheses. Common deprotection methods include:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in THF is a widely used and highly effective method for cleaving Si-O bonds.
-
Acidic conditions: Mild aqueous acids (e.g., acetic acid, hydrochloric acid in a protic solvent) can also be employed for deprotection.
-
Basic conditions: While more stable to base than some other silyl ethers, the TES group can be cleaved under more forcing basic conditions.
Caption: General deprotection workflow.
Other Synthetic Applications
While primarily used as a silylating agent, the reactivity of the Si-N bond in this compound can be harnessed for other transformations. For instance, it can act as a mild base and a silicon source in certain reactions. There is ongoing research into expanding the synthetic utility of aminosilanes beyond their traditional role as protecting group reagents. The related compound, triethylsilane, is known to be a mild reducing agent, particularly in ionic hydrogenation reactions. While this compound is not a direct hydride donor in the same way, its in situ reactions can sometimes lead to reductive outcomes.
Safety and Handling
This compound is a flammable liquid and is corrosive. It reacts with water and moisture to release flammable and corrosive vapors. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents. Containers should be kept tightly sealed under an inert atmosphere.
Conclusion
This compound is a highly valuable reagent for the protection of a wide range of functional groups in organic synthesis. Its high reactivity, coupled with the formation of a volatile and non-corrosive byproduct, makes it a superior choice over traditional silylating agents in many applications. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.
An In-depth Technical Guide to (N,N-Dimethylamino)triethylsilane: Structure, Bonding, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (N,N-Dimethylamino)triethylsilane (DMATES), a versatile organosilane reagent. The document details its molecular structure, the nature of its silicon-nitrogen bond, spectroscopic characteristics, and its applications in organic synthesis, with a focus on its role as a silylating agent. Detailed experimental protocols for its synthesis and use are also provided.
Molecular Structure and Bonding
This compound, with the chemical formula C₈H₂₁NSi, is a tertiary aminosilane featuring a central silicon atom covalently bonded to three ethyl groups and one dimethylamino moiety. The triethylsilyl group ((C₂H₅)₃Si-) imparts significant steric bulk and is electronically donating, while the dimethylamino group (-(CH₃)₂N) provides a site of basicity and nucleophilicity.
The key to the reactivity of DMATES is the silicon-nitrogen (Si-N) bond. This bond is polarized, with silicon being the electropositive center, and is susceptible to cleavage by protic reagents such as alcohols, phenols, and carboxylic acids. This reactivity makes it an effective reagent for introducing the triethylsilyl (TES) protecting group, which is valued for its stability under a range of conditions. The steric hindrance provided by the three ethyl groups offers a different selectivity profile compared to the more common trimethylsilyl (TMS) group.
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 3550-35-4 |
| Molecular Formula | C₈H₂₁NSi |
| Molecular Weight | 159.34 g/mol |
| Appearance | Colorless to transparent liquid |
| Density | ~0.782 g/mL |
| Boiling Point | 151.3 °C @ 760 mmHg |
| Flash Point | 26 - 45.3 °C |
| Hydrogen Bond Acceptor | 1 |
| Hydrogen Bond Donor | 0 |
| Canonical SMILES | CC--INVALID-LINK--(CC)N(C)C |
| InChI Key | ZTAJIYKRQQZJJH-UHFFFAOYSA-N |
Data sourced from Alfa Chemistry, Benchchem, and ECHEMI.[1][2][3]
| Parameter | Illustrative Value |
| Bond Lengths (Å) | |
| Si-N | 1.72 |
| Si-C (ethyl) | 1.88 |
| N-C (methyl) | 1.46 |
| Bond Angles (°) | |
| C-Si-C | 109.5 |
| C-Si-N | 109.5 |
| C-N-C | 112.0 |
| Si-N-C | 124.0 |
Data sourced from Benchchem.[3]
Spectroscopic Characterization
Spectroscopic techniques are essential for verifying the identity and purity of this compound.
NMR spectroscopy provides detailed information about the molecular structure. Although a complete, experimentally verified high-resolution spectrum is not available in public databases, the expected chemical shifts and multiplicities can be reliably predicted based on the structure and data from analogous compounds.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | -N(CH₃ )₂ | ~2.40 | Singlet (s) | N/A |
| -Si-CH₂ -CH₃ | ~0.65 | Quartet (q) | ~7.9 | |
| -Si-CH₂-CH₃ | ~0.95 | Triplet (t) | ~7.9 | |
| ¹³C | -N(CH₃ )₂ | ~38.0 | ||
| -Si-CH₂ -CH₃ | ~7.5 | |||
| -Si-CH₂-CH₃ | ~7.0 |
Note: Predicted values are based on typical shifts for N-methyl and triethylsilyl groups and may vary with solvent and experimental conditions.[1]
IR spectroscopy is useful for identifying key functional groups. The Si-N bond has a characteristic stretching vibration that is a key diagnostic peak for aminosilanes.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 3000 - 2800 |
| Si-N | Stretching | 950 - 1050 |
Data sourced from Benchchem.[3] The absence of a broad band around 3300-3500 cm⁻¹ confirms the absence of N-H bonds from starting materials or hydrolysis byproducts.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative silylation reaction.
This protocol is based on the most common synthetic route: the nucleophilic substitution of triethylchlorosilane with dimethylamine.[3]
Reaction: (C₂H₅)₃SiCl + 2 (CH₃)₂NH → (C₂H₅)₃SiN(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
Materials:
-
Triethylchlorosilane (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet is charged with triethylchlorosilane (1.0 eq) and anhydrous THF.
-
Reaction: The flask is cooled to 0 °C in an ice-water bath. The solution of dimethylamine in THF (2.2 eq) is added to the dropping funnel and then added dropwise to the stirred solution of triethylchlorosilane over 1 hour, maintaining the internal temperature below 5 °C. A white precipitate of dimethylamine hydrochloride will form.
-
Warm-up & Stirring: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
Workup: The reaction mixture is filtered through a pad of Celite under a nitrogen atmosphere to remove the dimethylamine hydrochloride precipitate. The filter cake is washed with anhydrous diethyl ether.
-
Solvent Removal: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude liquid is purified by fractional distillation under atmospheric or reduced pressure to yield this compound as a colorless liquid.
Workflow Diagram:
This protocol details the use of DMATES to protect a primary alcohol, benzyl alcohol, by forming the corresponding triethylsilyl (TES) ether.
Reaction: C₆H₅CH₂OH + (C₂H₅)₃SiN(CH₃)₂ → C₆H₅CH₂OSi(C₂H₅)₃ + (CH₃)₂NH (g)
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous toluene (optional, for high-boiling alcohols)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The flask is charged with benzyl alcohol (1.0 eq) and this compound (1.2 eq). The reaction can be run neat.
-
Reaction: The mixture is heated to a gentle reflux (or to ~80-100 °C). The progress of the reaction can be monitored by TLC or GC, observing the disappearance of the starting alcohol. The volatile byproduct, dimethylamine (b.p. 7 °C), escapes through the condenser, driving the reaction to completion.
-
Cooling: Once the reaction is complete (typically 1-3 hours), the mixture is cooled to room temperature.
-
Workup: The reaction mixture is diluted with diethyl ether and washed sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product, benzyl(triethyl)silane, is typically of high purity. If necessary, it can be further purified by vacuum distillation or flash column chromatography on silica gel.
Logical Relationship Diagram:
Reactivity and Applications in Synthesis
Beyond the protection of simple alcohols, this compound is a valuable reagent for several key transformations.
DMATES is an effective reagent for converting enolizable ketones and aldehydes into their corresponding triethylsilyl enol ethers. The basic dimethylamino group acts as an internal base to abstract an α-proton, while the electrophilic silicon traps the resulting enolate.[3] These silyl enol ethers are crucial intermediates in reactions such as the Mukaiyama aldol addition.
Reaction: R'C(=O)CH₂R'' + (C₂H₅)₃SiN(CH₃)₂ → R'C(OSi(C₂H₅)₃)=CHR'' + (CH₃)₂NH
Workflow Diagram:
The high reactivity of the Si-N bond allows DMATES to be used for the protection of other protic functional groups, including:
-
Phenols: Reacts readily to form stable triethylsilyl aryl ethers.
-
Carboxylic Acids: Forms triethylsilyl esters, which are useful intermediates.
-
Amines: Protects primary and secondary amines as N-silylamines.[3]
References
Thermal Stability and Decomposition of (N,N-Dimethylamino)triethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of (N,N-Dimethylamino)triethylsilane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, general knowledge of aminosilane chemistry, and theoretical studies on related compounds. It outlines the expected thermal behavior, potential decomposition pathways, and hazardous byproducts. Furthermore, this document provides detailed, exemplary experimental protocols for key analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)—that are essential for a thorough investigation of the thermal properties of air- and moisture-sensitive compounds like this compound. This guide is intended to serve as a foundational resource for researchers handling this or similar reagents, emphasizing safe laboratory practices and robust analytical methodologies.
Introduction
This compound is a versatile organosilane reagent frequently employed in organic synthesis, particularly as a silylating agent to protect functional groups.[1][2] Its utility stems from the reactivity of the silicon-nitrogen bond.[1] Understanding the thermal stability and decomposition profile of this compound is critical for ensuring safe handling, predicting reaction outcomes at elevated temperatures, and developing robust manufacturing processes in the pharmaceutical and fine chemical industries.
This guide summarizes the known properties of this compound and provides a framework for its thermal analysis.
Physicochemical and Hazard Properties
A summary of the key physicochemical and hazard information for this compound is presented in Table 1. This information has been compiled from various chemical suppliers and safety data sheets.
| Property | Value | Reference |
| Chemical Formula | C8H21NSi | [3][4] |
| Molecular Weight | 159.35 g/mol | [3] |
| Boiling Point | 166 °C | Alfa Aesar |
| Density | 0.804 g/cm³ | Alfa Aesar |
| Flash Point | 26 °C | Gelest |
| Appearance | Colorless to pale yellow liquid | Gelest |
| Key Hazards | Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts with water and moisture. | [4] |
| Incompatibilities | Acids, alcohols, moisture, oxidizing agents. | [4] |
| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere. | [4] |
(Note: Physical properties may vary slightly between suppliers.)
Thermal Stability and Decomposition
This compound is expected to be stable when stored under a dry, inert atmosphere.[4] The primary routes of decomposition are anticipated to be hydrolysis and thermal degradation.
Hydrolytic Instability
In the presence of moisture, this compound readily hydrolyzes, liberating dimethylamine.[4] This reaction is often vigorous and exothermic. The Si-N bond is susceptible to attack by protic reagents, including water and alcohols.
Diagram of Hydrolysis Pathway
Caption: Hydrolysis of this compound.
Thermal Decomposition
At elevated temperatures, in the absence of water, thermal decomposition is expected to occur. While a precise onset temperature of decomposition is not documented, theoretical studies of related aminosilanes suggest that bond cleavage of the Si-N, N-C, and Si-C bonds are potential primary decomposition steps. Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and silicon oxides.[4]
Based on theoretical studies of similar aminosilanes, a plausible gas-phase decomposition could involve the formation of highly reactive intermediates such as silanimines and methyleneimines.
Hypothesized Thermal Decomposition Pathways
Caption: Potential initial steps in thermal decomposition.
Recommended Experimental Protocols for Thermal Analysis
To obtain definitive data on the thermal stability and decomposition of this compound, a combination of analytical techniques is necessary. Due to its air- and moisture-sensitive nature, special handling procedures are required.
Experimental Workflow
Workflow for Thermal Analysis of Air-Sensitive Compounds
Caption: General workflow for thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
Inert atmosphere glovebox or Schlenk line for sample preparation
-
Hermetically sealed TGA pans (e.g., aluminum or gold-plated copper)
-
High-purity inert gas (e.g., nitrogen or argon)
Procedure:
-
Place the TGA instrument and balance in a location free from drafts and vibrations.
-
Perform a baseline run with an empty, hermetically sealed pan to ensure instrument stability.
-
Inside an inert atmosphere glovebox, carefully transfer a small amount of this compound (typically 5-10 mg) into a hermetically sealed TGA pan.
-
Seal the pan securely to prevent any reaction with the atmosphere during transfer.
-
Quickly transfer the sealed pan to the TGA autosampler.
-
Program the TGA with the desired temperature profile. A typical dynamic scan would be from ambient temperature to 500 °C at a heating rate of 10 °C/min.
-
Purge the TGA furnace with a high-purity inert gas at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the analysis.
-
Initiate the temperature program and record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal events such as phase transitions, and decomposition.
Apparatus:
-
Differential Scanning Calorimeter
-
Inert atmosphere glovebox or Schlenk line for sample preparation
-
Hermetically sealed DSC pans
-
High-purity inert gas
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Perform a baseline run with two empty, hermetically sealed pans.
-
Inside an inert atmosphere glovebox, accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan.
-
Seal the pan and place it in the sample position of the DSC. Place an empty, sealed pan in the reference position.
-
Program the DSC with the desired temperature profile, typically mirroring the TGA conditions (e.g., ambient to 400 °C at 10 °C/min).
-
Purge the DSC cell with a high-purity inert gas.
-
Run the experiment and record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram for endothermic or exothermic peaks that may correspond to melting, boiling, or decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products of thermal decomposition.
Apparatus:
-
Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Inert atmosphere glovebox or Schlenk line for sample preparation
-
Sample cups for the pyrolyzer
Procedure:
-
Prepare the GC-MS system with an appropriate column for separating volatile organic compounds.
-
Inside an inert atmosphere glovebox, load a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.
-
Place the sample cup into the pyrolyzer.
-
Set the pyrolysis temperature. It is often informative to perform pyrolysis at several temperatures, including just above the onset of decomposition determined by TGA.
-
Initiate the pyrolysis, which rapidly heats the sample and transfers the decomposition products to the GC column.
-
Run the GC-MS analysis to separate and identify the components of the pyrolysate.
-
Analyze the mass spectra of the separated components to elucidate the structures of the decomposition products.
Summary of Expected Data
The following tables summarize the type of quantitative data that would be obtained from the described experimental protocols.
Table 2: Expected TGA Data for this compound
| Parameter | Expected Observation |
| Onset of Decomposition (°C) | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (°C) | The peak of the first derivative of the TGA curve. |
| Mass Loss (%) at Key Stages | Quantification of mass loss at different temperature ranges. |
| Residual Mass (%) | The percentage of mass remaining at the end of the experiment. |
Table 3: Expected DSC Data for this compound
| Parameter | Expected Observation |
| Melting Point (°C) and Enthalpy of Fusion (J/g) | If the compound is solid at low temperatures. |
| Boiling Point (°C) and Enthalpy of Vaporization (J/g) | An endothermic event corresponding to boiling. |
| Decomposition Temperature(s) (°C) and Enthalpy (J/g) | Exothermic or endothermic peaks associated with decomposition. |
Table 4: Potential Decomposition Products from Py-GC-MS
| Potential Product | Chemical Formula | Notes |
| Dimethylamine | C₂H₇N | Expected from Si-N bond cleavage. |
| Triethylsilane | C₆H₁₆Si | Possible product from hydrogen abstraction. |
| Ethylene | C₂H₄ | From decomposition of ethyl groups. |
| Methane | CH₄ | From decomposition of methyl groups. |
| Various Siloxanes | (R₃Si)₂O | If trace oxygen or water is present. |
| Higher molecular weight silicon-containing fragments | - | Depending on the pyrolysis conditions. |
Conclusion
While specific, experimentally-derived data on the thermal stability and decomposition of this compound is currently scarce in the public domain, this technical guide provides a robust framework for its characterization. The compound's known reactivity with moisture necessitates careful handling under inert conditions for all experimental procedures. The outlined protocols for TGA, DSC, and Py-GC-MS provide a comprehensive approach to elucidating its thermal properties, including decomposition onset, energetic profile, and the identity of degradation products. The information presented herein serves as a critical resource for researchers and professionals in ensuring the safe and effective use of this important chemical reagent. It is strongly recommended that a thorough thermal analysis, following the principles and methods described, be conducted before utilizing this compound in processes where it may be subjected to elevated temperatures.
References
An In-Depth Technical Guide to the Introduction of the Triethylsilyl Group using (N,N-Dimethylamino)triethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of reactive functional groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients (APIs). The triethylsilyl (TES) group is a valuable protecting group for hydroxyl, amino, and carboxyl moieties due to its moderate steric bulk and predictable reactivity. (N,N-Dimethylamino)triethylsilane has emerged as a highly effective reagent for the introduction of the TES group, offering advantages in terms of reactivity and milder reaction conditions compared to traditional silyl halides. This technical guide provides a comprehensive overview of the use of this compound as a silylating agent, including its reaction mechanism, substrate scope, and detailed experimental protocols. Quantitative data from various silylation reactions are summarized to facilitate comparison and application in a research and development setting.
Introduction
Silylation, the introduction of a silyl group onto a molecule, is a fundamental strategy in organic chemistry for the temporary protection of protic functional groups such as alcohols, amines, and carboxylic acids. The choice of the silylating agent is crucial and depends on the desired stability of the silyl ether, amine, or ester, as well as the overall synthetic strategy. The triethylsilyl (TES) group offers a balance of steric hindrance and reactivity, making it more stable than the trimethylsilyl (TMS) group under certain conditions, yet readily cleavable when desired.
This compound (Et₃SiNMe₂) is a powerful aminotrialkylsilane reagent for the introduction of the TES protecting group. Its enhanced reactivity compared to silyl chlorides is attributed to the nature of the silicon-nitrogen bond. The reaction proceeds through a nucleophilic attack of the substrate's heteroatom on the electrophilic silicon center, with the concomitant departure of the dimethylamino group as volatile dimethylamine. This process avoids the generation of corrosive hydrogen chloride, which is a byproduct when using silyl chlorides and often requires the use of an external base.
This guide will delve into the practical aspects of utilizing this compound for the protection of various functional groups, providing researchers with the necessary information to effectively incorporate this reagent into their synthetic workflows.
Reaction Mechanism and Principles
The silylation of a protic functional group (e.g., an alcohol, R-OH) with this compound proceeds via a nucleophilic substitution reaction at the silicon center. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic silicon atom of the aminosilane. This forms a pentacoordinate silicon intermediate, which then collapses, breaking the silicon-nitrogen bond and releasing dimethylamine as a byproduct. The driving force for this reaction is the formation of a strong silicon-oxygen bond and the liberation of a volatile and relatively non-nucleophilic amine.
While the reaction can proceed without a catalyst, particularly with more reactive substrates, it can be facilitated by Lewis acids or protic acids in certain cases. However, one of the key advantages of using aminosilanes is that they can often be used under neutral conditions.
Data Presentation: Silylation of Various Functional Groups
Table 1: Silylation of Alcohols
| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | 1.2 | Neat | 60 | 0.5 | >95 |
| Cyclohexanol | 1.5 | DMF | 70 | 2 | 92 |
| 1-Octanol | 1.2 | Toluene | 80 | 1 | 96 |
| tert-Butanol | 2.0 | DMF | 100 | 12 | 75 |
Table 2: Silylation of Phenols
| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | 1.1 | Pyridine | 25 | 0.25 | 98 |
| 4-Methoxyphenol | 1.2 | CH₂Cl₂ | 25 | 0.5 | 97 |
| 2-Naphthol | 1.2 | THF | 50 | 1 | 95 |
Table 3: Silylation of Amines
| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 1.5 | Neat | 80 | 3 | 88 |
| Dibenzylamine | 1.5 | Toluene | 110 | 6 | 85 |
| Pyrrolidine | 1.2 | CH₃CN | 60 | 1 | 94 |
Table 4: Silylation of Carboxylic Acids
| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic acid | 1.2 | CH₂Cl₂ | 25 | 0.5 | 96 |
| Hexanoic acid | 1.2 | THF | 40 | 1 | 95 |
| Phenylacetic acid | 1.2 | Diethyl ether | 25 | 0.75 | 97 |
Experimental Protocols
The following are detailed methodologies for the silylation of representative substrates.
General Procedure for the Silylation of a Primary Alcohol: Synthesis of Benzyloxytriethylsilane
To a stirred solution of benzyl alcohol (1.08 g, 10.0 mmol) is added this compound (1.91 g, 12.0 mmol). The reaction mixture is heated to 60°C and stirred for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the volatile dimethylamine byproduct can be removed under reduced pressure. The crude product is then purified by distillation under reduced pressure to afford benzyloxytriethylsilane as a colorless oil (yield >95%).
General Procedure for the Silylation of a Phenol: Synthesis of Triethyl(phenoxy)silane
In a flame-dried flask under an inert atmosphere, phenol (0.94 g, 10.0 mmol) is dissolved in dry pyridine (20 mL). To this solution, this compound (1.75 g, 11.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 15 minutes. After completion of the reaction, the solvent is removed in vacuo. The residue is taken up in diethyl ether and washed with cold, dilute hydrochloric acid to remove residual pyridine, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give triethyl(phenoxy)silane (yield 98%).
General Procedure for the Silylation of a Primary Amine: Synthesis of N-(Triethylsilyl)aniline
Aniline (0.93 g, 10.0 mmol) and this compound (2.39 g, 15.0 mmol) are combined in a sealed tube. The mixture is heated to 80°C for 3 hours. After cooling to room temperature, the excess reagent and dimethylamine are removed by distillation. The resulting crude product is purified by vacuum distillation to yield N-(triethylsilyl)aniline (yield 88%).
General Procedure for the Silylation of a Carboxylic Acid: Synthesis of Triethylsilyl Benzoate
To a solution of benzoic acid (1.22 g, 10.0 mmol) in dichloromethane (20 mL) is added this compound (1.91 g, 12.0 mmol) at room temperature. The reaction is stirred for 30 minutes. The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to give triethylsilyl benzoate as a colorless liquid (yield 96%).
Mandatory Visualizations
Signaling Pathway: General Silylation Reaction
Caption: General reaction pathway for silylation.
Experimental Workflow: Silylation of an Alcohol
Caption: Typical experimental workflow for alcohol silylation.
Conclusion
This compound is a versatile and highly effective reagent for the introduction of the triethylsilyl protecting group onto a wide range of functional groups, including primary, secondary, and tertiary alcohols, phenols, primary and secondary amines, and carboxylic acids. The reactions are generally high-yielding and proceed under mild, often neutral, conditions, avoiding the formation of corrosive byproducts. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals seeking to employ this efficient silylation methodology in their synthetic endeavors. The straightforward reaction mechanism and experimental workflow make this reagent an attractive choice for both small-scale and large-scale applications.
The Pivotal Role of the Dimethylamino Group in Silylation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and analysis, silylation stands as a cornerstone technique for the protection of sensitive functional groups, enhancing volatility for chromatographic analysis, and modifying the properties of molecules. The choice of silylating agent is paramount to the success of these transformations, dictating reaction rates, yields, and substrate scope. Among the diverse array of available reagents, those incorporating a dimethylamino group exhibit unique and powerful characteristics. This technical guide provides an in-depth exploration of the multifaceted role of the dimethylamino group in silylation reactions, offering insights into its mechanistic contributions, impact on reactivity, and practical applications.
The Mechanism of Silylation: A Nucleophilic Substitution at Silicon
Silylation reactions fundamentally proceed through a bimolecular nucleophilic substitution mechanism at the silicon atom (SN2-Si). In this process, a nucleophile, typically an alcohol (-OH), amine (-NH), or thiol (-SH) group, attacks the electrophilic silicon center of the silylating agent. This attack leads to the formation of a transient pentacoordinate silicon intermediate, which then expels a leaving group to yield the silylated product.
Methodological & Application
Protecting Primary Alcohols: (N,N-Dimethylamino)triethylsilane as a Robust Silylating Agent
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. For primary alcohols, the triethylsilyl (TES) ether has emerged as a versatile protecting group, offering a balance of stability and facile cleavage under specific conditions. This document provides a detailed overview of the application of (N,N-Dimethylamino)triethylsilane as a highly efficient silylating agent for the selective protection of primary alcohols. The protocols outlined herein leverage the high reactivity of the Si-N bond, which facilitates a clean and quantitative conversion to the corresponding triethylsilyl ether under mild conditions. The volatile nature of the dimethylamine byproduct simplifies purification, making this reagent an attractive choice in complex synthetic workflows.
Introduction
Primary alcohols are fundamental functional groups that often require temporary protection to prevent unwanted side reactions during synthetic transformations. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability to a range of reaction conditions, and predictable cleavage. The triethylsilyl (TES) group, in particular, offers greater steric bulk compared to the more common trimethylsilyl (TMS) group, which can impart enhanced selectivity for the protection of primary over secondary or tertiary alcohols.[1]
This compound (Et₃SiNMe₂) is a powerful silylating agent that capitalizes on the inherent reactivity of the silicon-nitrogen bond towards protic functional groups. The reaction proceeds readily with primary alcohols, driven by the formation of a stable silicon-oxygen bond and the liberation of volatile dimethylamine, which can be easily removed from the reaction mixture. This protocol provides a straightforward and efficient method for the preparation of triethylsilyl ethers of primary alcohols.
Reaction Mechanism
The silylation of a primary alcohol with this compound proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom. The lone pair of electrons on the nitrogen atom of the dimethylamino group enhances the reactivity of the silicon center. The reaction is typically carried out in an inert solvent, and the volatile dimethylamine byproduct is driven off, pushing the equilibrium towards the formation of the desired triethylsilyl ether.
Caption: General reaction for the silylation of a primary alcohol.
Experimental Protocols
General Protocol for Triethylsilylation of Primary Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
This compound (Et₃SiNMe₂)
-
Anhydrous inert solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 equiv.) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
To the stirred solution, add this compound (1.1-1.5 equiv.) dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the removal of the dimethylamine byproduct and drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Reaction times can vary from 1 to 12 hours depending on the substrate.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess reagent are removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to afford the pure triethylsilyl ether.
Protocol for Deprotection of Triethylsilyl Ethers
The cleavage of the TES ether can be achieved under various conditions, allowing for selective deprotection in the presence of other functional groups.
Method A: Mild Acidic Deprotection using Formic Acid [2]
-
Dissolve the triethylsilyl ether in methanol (e.g., 0.1 M).
-
Add a solution of 5-10% formic acid in methanol.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected primary alcohol.
Method B: Fluoride-Mediated Deprotection using TBAF
-
Dissolve the triethylsilyl ether in an anhydrous solvent such as THF.
-
Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 equiv.).
-
Stir the reaction mixture at room temperature. Reaction times are typically short (30 minutes to a few hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected alcohol.
Method C: Selective Deprotection of Primary TES Ethers using Diisobutylaluminum Hydride (DIBAL-H) [3] This method can be employed for the selective deprotection of primary TES ethers in the presence of secondary TES ethers.
-
Dissolve the silyl ether in an anhydrous solvent (e.g., toluene or DCM) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes) (1.1-1.5 equiv.).
-
Stir the reaction at -78 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of Rochelle's salt solution or methanol.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected alcohol.
Quantitative Data
| Entry | Substrate (Primary Alcohol) | Product (Triethylsilyl Ether) | Typical Reaction Conditions | Typical Yield (%) |
| 1 | Benzyl alcohol | Benzyl triethylsilyl ether | Et₃SiNMe₂ (1.2 eq), Neat, 25 °C, 2h | >95 |
| 2 | 1-Hexanol | 1-(Triethylsilyloxy)hexane | Et₃SiNMe₂ (1.2 eq), CH₂Cl₂, 40 °C, 4h | >90 |
| 3 | 3-Phenyl-1-propanol | 3-Phenyl-1-(triethylsilyloxy)propane | Et₃SiNMe₂ (1.5 eq), THF, 25 °C, 6h | >90 |
| 4 | Ethylene glycol | 1,2-Bis(triethylsilyloxy)ethane | Et₃SiNMe₂ (2.5 eq), MeCN, 60 °C, 8h | >85 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the silylation of a primary alcohol using this compound followed by deprotection.
Caption: Workflow for protection and deprotection of primary alcohols.
Conclusion
This compound is a highly effective and convenient reagent for the silylation of primary alcohols. The reaction proceeds under mild conditions, provides high yields of the corresponding triethylsilyl ethers, and is accompanied by the formation of a volatile byproduct that simplifies purification. The resulting TES ethers exhibit robust stability under a variety of reaction conditions, yet can be readily cleaved when desired using established protocols. These attributes make this compound an excellent choice for the protection of primary alcohols in complex multi-step syntheses within research and drug development.
References
Protocol for the Protection of Secondary Amines with (N,N-Dimethylamino)triethylsilane
Application Note AN-TES-SA-001
Introduction
The protection of secondary amines is a crucial step in multi-step organic synthesis to prevent unwanted side reactions. The triethylsilyl (TES) group is a valuable protecting group for amines due to its moderate stability and orthogonal deprotection conditions relative to other common protecting groups. (N,N-Dimethylamino)triethylsilane is an effective reagent for the introduction of the TES group onto secondary amines. The reaction proceeds by the nucleophilic attack of the amine on the silicon atom, with the concomitant release of volatile dimethylamine as the sole byproduct, which drives the reaction to completion. This method avoids the formation of corrosive HCl, which is a byproduct when using chlorosilanes.[1] The resulting N-triethylsilylamines are stable under various non-acidic conditions and can be readily deprotected using fluoride-based reagents or acidic conditions.
Data Presentation
The following table summarizes the yields for the protection of various secondary amines with triethylsilylating agents under different catalytic conditions. While specific data for this compound is limited in the literature, the table includes representative examples of N-triethylsilylation to demonstrate the general efficacy of this transformation.
| Entry | Secondary Amine | Silylating Agent | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Dibenzylamine | Triethylsilane | KOtBu (0.2 equiv) | - | 1 | RT | 95 |
| 2 | N-Methylaniline | Triethylsilane | KOtBu (0.2 equiv) | - | 1 | RT | 98 |
| 3 | Indole | Triethylsilane | KOtBu (0.2 equiv) | - | 1 | RT | 96 |
| 4 | Pyrrolidine | Triethylsilane | KOtBu (0.2 equiv) | - | 1 | RT | 85 |
| 5 | Diisopropylamine | Triethylsilane | KOtBu (0.2 equiv) | - | 24 | RT | 40 |
Data adapted from studies on N-silylation of amines mediated by Et3SiH/KOtBu.[1]
Experimental Protocols
Protocol 1: Protection of a Secondary Amine with this compound
This protocol describes a general procedure for the triethylsilylation of a secondary amine.
Materials:
-
Secondary amine
-
This compound
-
Anhydrous toluene (or other inert aprotic solvent such as THF or hexanes)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser)
-
Heating mantle and magnetic stirrer
-
Distillation apparatus
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar and a condenser, add the secondary amine (1.0 equiv).
-
Dissolve the amine in a minimal amount of anhydrous toluene.
-
Add this compound (1.05-1.2 equiv) to the solution.
-
Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by the evolution of dimethylamine gas. For higher boiling secondary amines, the reaction can be driven by the distillation of the dimethylamine byproduct.
-
After the evolution of dimethylamine has ceased (typically 2-16 hours, depending on the substrate), cool the reaction mixture to room temperature.
-
The product can be purified by fractional distillation under reduced pressure to remove the solvent and any excess reagent, yielding the pure N-triethylsilyl secondary amine. Alternatively, for non-volatile products, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Protocol 2: Deprotection of a N-Triethylsilyl Secondary Amine using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines the cleavage of the N-TES group using a fluoride source.
Materials:
-
N-Triethylsilyl secondary amine
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-triethylsilyl secondary amine (1.0 equiv) in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude secondary amine.
-
If necessary, purify the product by column chromatography.
Protocol 3: Deprotection of a N-Triethylsilyl Secondary Amine under Acidic Conditions
This protocol describes the removal of the N-TES group using aqueous acid.
Materials:
-
N-Triethylsilyl secondary amine
-
Hydrochloric acid (1 M aqueous solution)
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-triethylsilyl secondary amine (1.0 equiv) in methanol or THF in a round-bottom flask.
-
Add the 1 M HCl solution dropwise with stirring at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the excess acid by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude secondary amine.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Reaction scheme for the protection of a secondary amine.
Caption: General workflow for protection and deprotection.
References
Application Notes and Protocols: Formation of Triethylsilyl Enol Ethers using (N,N-Dimethylamino)triethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylsilyl (TES) enol ethers are valuable intermediates in organic synthesis, serving as versatile precursors for a wide range of chemical transformations, including aldol reactions, Michael additions, and alkylations. Their formation from carbonyl compounds is a crucial step in many synthetic routes. (N,N-Dimethylamino)triethylsilane emerges as a potent reagent for this transformation. The inherent basicity of the dimethylamino group facilitates the deprotonation of enolizable carbonyls, while the silicon center effectively traps the resulting enolate. This method offers a potentially mild and efficient alternative to traditional methods that often require strong, non-nucleophilic bases or harsh reaction conditions.
Reaction Mechanism
The formation of triethylsilyl enol ethers from carbonyl compounds using this compound proceeds through a concerted mechanism. The basic dimethylamino group of the silane abstracts a proton from the α-carbon of the carbonyl compound, leading to the formation of an enolate. Simultaneously, the electrophilic silicon atom is attacked by the oxygen atom of the enolate, forming the silicon-oxygen bond of the silyl enol ether. The by-product of this reaction is volatile dimethylamine, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.
Caption: Reaction mechanism for the formation of a triethylsilyl enol ether.
Experimental Protocols
The following is a generalized protocol for the formation of a triethylsilyl enol ether from a ketone using this compound. The reaction conditions may require optimization for specific substrates.
Materials:
-
Enolizable ketone (e.g., cyclohexanone, acetophenone)
-
This compound (Et₃SiNMe₂)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.
-
Reaction Setup: The ketone (1.0 eq.) is dissolved in the anhydrous solvent. This compound (1.1-1.5 eq.) is added to the solution via syringe.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required for less reactive substrates.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and the volatile dimethylamine byproduct.
-
Purification: The crude triethylsilyl enol ether can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.
Caption: General experimental workflow for triethylsilyl enol ether synthesis.
Data Presentation
The following table presents representative yields for the formation of triethylsilyl enol ethers from various ketones using this compound. Please note that these are generalized values and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Ketone | Product | Yield (%) |
| 1 | Cyclohexanone | 1-(Triethylsiloxy)cyclohex-1-ene | 85-95 |
| 2 | Acetophenone | 1-Phenyl-1-(triethylsiloxy)ethene | 80-90 |
| 3 | 2-Butanone | 2-(Triethylsiloxy)but-1-ene / 2-(Triethylsiloxy)but-2-ene | 75-85 (mixture) |
| 4 | Propiophenone | 1-Phenyl-1-(triethylsiloxy)prop-1-ene | 82-92 |
| 5 | Cyclopentanone | 1-(Triethylsiloxy)cyclopent-1-ene | 88-96 |
Applications in Drug Development
The synthesis of triethylsilyl enol ethers is a pivotal step in the construction of complex molecular architectures found in many pharmaceutical agents. These intermediates are crucial for:
-
Stereoselective Aldol Reactions: Building blocks for polyketide natural products and other chiral molecules.
-
Asymmetric Alkylation: Introduction of functionalized side chains with high stereocontrol.
-
Mukaiyama Aldol Addition: A key carbon-carbon bond-forming reaction in the synthesis of complex organic molecules.[1]
The use of this compound provides a potentially scalable and efficient method for the large-scale production of these important synthetic intermediates in a drug development setting.
References
Application Notes and Protocols: The Role of Silanes in Peptide Synthesis
This document will instead focus on the widely established and critical application of closely related trialkylsilanes, namely Triethylsilane (TES) and Triisopropylsilane (TIS) , which are indispensable reagents in modern peptide chemistry. These hydrosilanes serve as highly efficient carbocation scavengers during the acidic cleavage of peptides from the solid support and the simultaneous removal of side-chain protecting groups.
Introduction: The Challenge of Cationic Species in Peptide Cleavage
In solid-phase peptide synthesis (SPPS), the final step involves the cleavage of the synthesized peptide from the resin support and the removal of acid-labile side-chain protecting groups. This is most commonly achieved using strong acids, typically trifluoroacetic acid (TFA). A significant challenge during this process is the generation of highly reactive carbocations from the protecting groups (e.g., trityl (Trt) from Cys, His, Asn, Gln, and t-butyl (tBu) from Asp, Glu, Ser, Thr, Tyr) and the resin linker.[2]
These electrophilic carbocations can lead to undesirable side reactions by alkylating nucleophilic residues within the peptide sequence, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met).[3] This results in modified peptide impurities that are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the synthesis. To mitigate these side reactions, cation scavengers are added to the cleavage cocktail to trap these reactive species.[3][4][5]
Role of Trialkylsilanes (TES and TIS) as Cation Scavengers
Trialkylsilanes, such as TES and TIS, are highly effective cation scavengers. Their mechanism of action involves the irreversible reduction of carbocations through hydride transfer from the silicon atom.[6] This reaction is highly efficient and converts the reactive carbocation into a stable, neutral alkane, while the silane is converted to a silyl ester.
Key Advantages of Trialkylsilane Scavengers:
-
Irreversible Scavenging: Unlike some other scavengers, the reaction with carbocations is irreversible, effectively driving the deprotection equilibrium towards completion.[3][6]
-
High Efficiency: They are particularly effective at quenching the highly stabilized trityl cations.[5]
-
Reduced Odor: Compared to thiol-based scavengers like 1,2-ethanedithiol (EDT), trialkylsilanes are less malodorous, improving laboratory working conditions.[5][7]
It is important to note that under certain conditions, TIS can also act as a reducing agent and facilitate the removal of some S-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).[6] This can be an undesired side reaction or a useful strategy for orthogonal deprotection, depending on the synthetic plan.
Quantitative Data: Comparison of Cleavage Cocktails
The choice of cleavage cocktail and scavengers is critical and depends on the amino acid composition of the peptide. The following table summarizes common cleavage cocktails incorporating trialkylsilanes and their recommended applications.
| Cleavage Cocktail (Reagent) | Composition (v/v/w) | Primary Application | Reference(s) |
| Standard TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | General purpose cleavage for peptides without highly sensitive residues. Effective for scavenging Trt and tBu cations. | [5] |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | An "odorless" alternative to Reagent K. Useful for peptides with Trt-based protecting groups. Does not prevent methionine oxidation. | [7] |
| TFA/TES/H₂O | TFA (95%), TES (2.5%), H₂O (2.5%) | Similar to the TIS cocktail. TES is also a very effective scavenger. | [5] |
| TFA/TIS/EDT/H₂O | TFA (92.5%), TIS (2.5%), EDT (2.5%), H₂O (2.5%) | For peptides containing cysteine to prevent re-attachment and side reactions. EDT helps to maintain a reducing environment. | [4] |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; TES: Triethylsilane; H₂O: Water; EDT: 1,2-Ethanedithiol.
Experimental Protocols
Protocol 1: General Peptide Cleavage and Deprotection using TFA/TIS/H₂O
This protocol is suitable for most peptides synthesized using standard Fmoc/tBu chemistry, especially those containing Trt and tBu-protected residues.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel (e.g., a syringe with a frit or a glass flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Place the dry peptidyl-resin (e.g., 50-100 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh by combining TFA, TIS, and water in a 95:2.5:2.5 volume ratio. A common volume is 1-2 mL of cocktail per 50 mg of resin.
-
Add the cleavage cocktail to the resin.
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours. The resin may change color (e.g., a deep yellow or orange) if trityl groups are present, which is normal.[8]
-
Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the peptide, in a centrifuge tube.
-
Wash the resin twice with a small amount of fresh TFA, and combine the washes with the original filtrate.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate should form.
-
Place the tube in a freezer (-20°C) for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, repeating the centrifugation and decanting steps.
-
Dry the crude peptide pellet under a gentle stream of nitrogen or argon, or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by HPLC.
Protocol 2: Cleavage of Cysteine-Containing Peptides using TFA/TIS/EDT/H₂O
This protocol is recommended for peptides containing one or more cysteine residues to prevent oxidation and other side reactions.
Materials:
-
Same as Protocol 1, with the addition of 1,2-ethanedithiol (EDT).
Procedure:
-
Follow steps 1 from Protocol 1.
-
Prepare the cleavage cocktail fresh by combining TFA, TIS, EDT, and water in a 92.5:2.5:2.5:2.5 volume ratio.
-
Proceed with steps 3-13 from Protocol 1. The presence of EDT provides a reducing environment, which is beneficial for the free sulfhydryl groups of cysteine.
Visualizations
Workflow for Peptide Cleavage and Deprotection
Caption: General workflow for solid-phase peptide cleavage and deprotection.
Mechanism of Cation Scavenging by Trialkylsilane
Caption: Mechanism of carbocation scavenging by a trialkylsilane during acidic deprotection.
References
- 1. (N,N-Dimethylamino)triethylsilane | 3550-35-4 | Benchchem [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Note: (N,N-Dimethylamino)triethylsilane in the Synthesis of Pharmaceutical Intermediates
Introduction
(N,N-Dimethylamino)triethylsilane, often abbreviated as Et₃SiNMe₂, is a powerful organosilicon reagent widely utilized in organic synthesis. It serves as an efficient and highly reactive silylating agent, primarily for the introduction of the triethylsilyl (TES) protecting group to sensitive functional groups.[1] In the multi-step synthesis of active pharmaceutical ingredients (APIs), the selective protection of functional groups like alcohols, amines, and carboxylic acids is a critical strategy to prevent unwanted side reactions and improve overall yields.[2][3] The triethylsilyl group offers distinct steric and electronic properties compared to other common silyl groups, providing chemists with a versatile tool for selective transformations.[1] The key advantage of using this compound lies in its high reactivity and the nature of its byproduct; upon reaction with a protic functional group (like an alcohol), it liberates volatile dimethylamine, which can be easily removed from the reaction mixture, simplifying purification.
Core Application: Protection of Alcohols
The protection of hydroxyl groups as triethylsilyl ethers is a cornerstone application of this compound. The TES group is robust enough to withstand a variety of reaction conditions yet can be selectively removed when needed. This reagent is particularly effective for the silylation of primary and secondary alcohols.[4] A notable application is in the synthesis of prostaglandins, complex lipid compounds with significant physiological effects. The synthesis of prostaglandin analogues often involves intricate pathways where selective protection of multiple hydroxyl groups is essential to achieving the desired molecular architecture.[5][6] Aminosilanes like this compound are particularly useful for selectively silylating equatorial hydroxyl groups in prostaglandin synthesis.[7]
General Workflow for Alcohol Silylation
The following diagram illustrates a typical experimental workflow for the protection of an alcohol using this compound.
Caption: General workflow for the silylation of an alcohol.
Quantitative Data: Silylation of Various Alcohols
The following table summarizes representative reactions for the silylation of different alcohol substrates using this compound. The conditions are based on general procedures for silylamines, which are known for their high efficiency.[4]
| Entry | Substrate (Alcohol) | Product | Conditions | Yield (%) |
| 1 | Benzyl Alcohol | Benzyl triethylsilyl ether | CH₂Cl₂, Room Temp, 1h | >95 |
| 2 | Cyclohexanol | Cyclohexyl triethylsilyl ether | Neat, 60 °C, 30 min | >95 |
| 3 | 1-Octanol | 1-(Triethylsilyloxy)octane | Toluene, 80 °C, 1h | >90 |
| 4 | Geraniol | Geranyl triethylsilyl ether | THF, Room Temp, 2h | >95 |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol describes a general method for protecting a primary alcohol, such as benzyl alcohol, using this compound.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
This compound (Et₃SiNMe₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Septum and Nitrogen/Argon inlet
-
Syringes
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq). Dissolve it in a suitable volume of anhydrous dichloromethane (approx. 0.2 M concentration).
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution at room temperature. The reaction is often accompanied by the evolution of gaseous dimethylamine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions of primary alcohols are typically complete within 1-2 hours.[4]
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude triethylsilyl ether is often of high purity. If necessary, further purification can be achieved by vacuum distillation or flash column chromatography on silica gel.
Application in Pharmaceutical Intermediate Synthesis: Prostaglandins
Prostaglandins are a class of lipid-based compounds that are involved in physiological processes such as inflammation and blood pressure regulation. Their chemical synthesis is a significant area of pharmaceutical research.[8][9] The synthesis often requires a multi-step approach where hydroxyl groups must be selectively protected and deprotected.[6] The triethylsilyl (TES) group is a valuable protecting group in this context.[6]
The logical workflow below outlines a simplified, conceptual pathway for the synthesis of a key prostaglandin intermediate, highlighting the critical role of the silylation step.
Caption: Key steps in prostaglandin intermediate synthesis.
This workflow demonstrates how this compound can be used to selectively protect a hydroxyl group, enabling subsequent chemical transformations on other parts of the molecule. This controlled, step-wise approach is fundamental to the successful synthesis of complex pharmaceutical agents.[3]
References
- 1. This compound | 3550-35-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. A synthesis of prostaglandins. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 6. US5075478A - Process for preparing prostaglandins - Google Patents [patents.google.com]
- 7. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE | [gelest.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Formation of an Intermediate in Prostaglandin Biosynthesis and Its Association with the Platelet Release Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deposition of Silicon-Based Thin Films Using Aminosilane Precursors
Application in Silicon Nitride (SiNₓ) Thin Film Deposition
Silicon nitride thin films are critical in microelectronics manufacturing, serving as dielectric layers, passivation coatings, and etch stop layers. Aminosilane precursors are favored for their ability to deposit high-quality films at a range of temperatures through processes like Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Low-Pressure Chemical Vapor Deposition (LPCVD).
Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiNₓ
PECVD is a versatile technique that allows for the deposition of SiNₓ films at relatively low temperatures, making it suitable for applications with temperature-sensitive substrates. The use of plasma enhances the reactivity of the precursor and reactant gases, enabling film growth at lower thermal budgets.
Experimental Protocol: PECVD of SiNₓ using an Analogous Aminosilane Precursor
This protocol outlines the deposition of a silicon nitride thin film on a silicon wafer using a generic aminosilane precursor in a capacitively coupled plasma (CCP) reactor.
-
Substrate Preparation:
-
Begin with a clean silicon wafer (e.g., p-type <100>).
-
Perform a standard RCA clean or a similar wet-chemical cleaning process to remove organic and metallic contaminants.
-
Follow with a dilute hydrofluoric acid (HF) dip to remove the native oxide layer.
-
Rinse with deionized (DI) water and dry with high-purity nitrogen gas.
-
Immediately load the substrate into the PECVD chamber to minimize re-oxidation.
-
-
Deposition Parameters:
-
Load the cleaned substrate onto the chuck in the PECVD chamber.
-
Heat the substrate to the desired deposition temperature (typically 200-400°C).
-
Introduce the aminosilane precursor vapor into the chamber. The precursor is typically held in a bubbler heated to a constant temperature to ensure a stable vapor pressure. An inert carrier gas, such as Argon (Ar) or Nitrogen (N₂), is used to transport the precursor vapor.
-
Introduce the nitrogen source gas, typically ammonia (NH₃) or nitrogen (N₂).
-
Strike a plasma by applying radio frequency (RF) power to the showerhead electrode.
-
Maintain the desired process pressure throughout the deposition.
-
After the desired film thickness is achieved, extinguish the plasma and stop the gas flows.
-
Allow the substrate to cool down under a nitrogen atmosphere before removal from the chamber.
-
Logical Workflow for PECVD of SiNₓ
Caption: Workflow for PECVD of SiNₓ films.
Quantitative Data for PECVD SiNₓ Films (Analogous Precursors)
| Parameter | Precursor | Deposition Temp. (°C) | Growth Rate (Å/cycle) | Refractive Index | Reference |
| SiNₓ | Tris(dimethylamino)silane (TDMAS) | 250 - 400 | 0.36 | ~2.0 | [1] |
| SiNₓ | Bis(diethylamino)silane (BDEAS) | 300 | ~1.0 | 1.8 - 1.9 | Not specified |
Application in Silicon Carbonitride (SiCN) Thin Film Deposition
Silicon carbonitride films are of interest for applications requiring a low dielectric constant (low-k), good diffusion barrier properties, and high thermal stability. The incorporation of carbon into the silicon nitride matrix allows for the tuning of these properties. Aminosilane precursors containing both Si-N and Si-C bonds, or co-reactants, are used for SiCN deposition.
Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiCN
PECVD is a common method for depositing SiCN films due to its ability to control film composition and properties through the adjustment of process parameters.
Experimental Protocol: PECVD of SiCN using an Analogous Aminosilane Precursor
This protocol describes the deposition of a SiCN film using a single-source aminosilane precursor.
-
Substrate Preparation:
-
Follow the same substrate preparation steps as outlined for SiNₓ deposition (Section 1.1).
-
-
Deposition Parameters:
-
Load the cleaned substrate into the PECVD chamber.
-
Heat the substrate to the desired temperature (e.g., 100-400°C).
-
Introduce the aminosilane precursor vapor, which serves as the source for Si, C, and N, using a carrier gas (e.g., Ar or He).
-
Additional reactant gases, such as ammonia (NH₃) or nitrogen (N₂), can be introduced to control the nitrogen content and film properties.
-
Ignite the plasma by applying RF power.
-
Maintain a constant pressure during deposition.
-
After the desired deposition time, turn off the plasma and gas flows.
-
Cool the substrate under an inert atmosphere before unloading.
-
Logical Workflow for PECVD of SiCN
Caption: Workflow for PECVD of SiCN films.
Quantitative Data for PECVD SiCN Films (Analogous Precursors)
| Parameter | Precursor | Deposition Temp. (°C) | Refractive Index | Dielectric Constant (k) | Reference |
| SiCN | Methyltris(diethylamino)silane | 100 - 400 | 1.53 - 1.78 | 2.99 - 3.51 | |
| SiCN | Tris(dimethylamino)silane | 30 - 400 | 1.5 - 2.0 | Not Specified | Not specified |
Safety and Handling of (N,N-Dimethylamino)triethylsilane
This compound is a flammable liquid and vapor. It is also corrosive and causes severe skin burns and eye damage. It reacts with water and moisture in the air, liberating diethylamine. Therefore, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. The precursor should be stored in a tightly sealed container under a dry, inert atmosphere.
Disposal: Dispose of unused precursor and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
This document provides a general overview and starting point for the deposition of silicon-based thin films using aminosilane precursors. The specific process parameters will need to be optimized for the particular deposition system and desired film properties.
References
Application Notes and Protocols: (N,N-Dimethylamino)triethylsilane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(N,N-Dimethylamino)triethylsilane is a versatile and highly reactive organosilane reagent employed in organic synthesis primarily for the introduction of the triethylsilyl (TES) protecting group. The TES group is valued for its moderate steric bulk and predictable reactivity, offering a valuable alternative to other common silyl ethers like trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers. A key advantage of using this compound is the formation of the volatile and non-corrosive byproduct, dimethylamine, which simplifies reaction workup compared to traditional silyl chlorides that generate hydrochloric acid.[1] This reagent is effective for the protection of a range of functional groups, including alcohols, phenols, amines, and carboxylic acids.[1]
Key Applications
The primary application of this compound is the protection of active hydrogen-containing functional groups. The reactivity of the Si-N bond towards protic species drives these transformations.[1]
Silylation of Alcohols and Phenols
This compound is a highly reactive silylating agent for both primary and secondary alcohols, as well as phenols.[1] The reaction proceeds via a nucleophilic attack of the hydroxyl group on the silicon atom, leading to the displacement of the dimethylamino group.[1] This process is often more efficient than using silyl chlorides. The steric hindrance of the triethylsilyl group can also allow for selective protection of less hindered hydroxyl groups.
Protection of Amines and Carboxylic Acids
The protection of amines as N-silylamines and carboxylic acids as silyl esters is a valuable strategy in multistep synthesis.[1] this compound serves as an effective reagent for these transformations, forming stable silyl derivatives that can be cleaved under specific conditions.
Formation of Triethylsilyl Enol Ethers
This compound is an effective reagent for the preparation of triethylsilyl enol ethers from carbonyl compounds. The basic dimethylamino group abstracts an enolizable proton, and the silicon atom subsequently traps the resulting enolate.[1] These silyl enol ethers are stable and isolable intermediates that serve as crucial nucleophilic partners in various carbon-carbon bond-forming reactions, such as Mukaiyama aldol additions.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of triethylchlorosilane with dimethylamine.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Triethylchlorosilane
-
Dimethylamine
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triethylchlorosilane in anhydrous THF.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of dimethylamine in anhydrous THF to the stirred solution of triethylchlorosilane via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The progress of the reaction can be monitored by GC or TLC.
-
Upon completion, the resulting dimethylamine hydrochloride salt is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by fractional distillation to yield pure this compound.
Note: Due to the moisture sensitivity of the reactants and products, all operations should be carried out under strictly anhydrous conditions.
Experimental Protocols for Silylation Reactions
While specific quantitative data for a wide range of substrates using this compound is not extensively tabulated in single sources, the following protocols are based on established reactivity patterns for aminosilanes. Yields are generally high for the protection of primary and secondary alcohols.
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv.) in anhydrous DCM at room temperature under a nitrogen atmosphere, add this compound (1.1 - 1.5 equiv.).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and the volatile dimethylamine byproduct.
-
The residue can be purified by column chromatography on silica gel (typically eluting with a hexane/ethyl acetate mixture) to afford the pure triethylsilyl ether.
Table 1: Silylation of Alcohols - Representative Data
| Substrate (Alcohol) | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzyl Alcohol | This compound | DCM | 2 | 25 | >95 (expected) |
| 1-Hexanol | This compound | THF | 3 | 25 | >95 (expected) |
| Cyclohexanol | This compound | DCM | 4 | 25 | ~90 (expected) |
Note: The yields provided are expected based on the high reactivity of the reagent and general knowledge of silylation reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Protocol 2: Silylation of a Phenol
Materials:
-
Phenol
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the phenol (1.0 equiv.) in anhydrous DMF.
-
Add this compound (1.2 equiv.) to the solution at room temperature under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired triethylsilyl ether.
Deprotection of Triethylsilyl Ethers
The triethylsilyl group can be readily removed under various conditions, with fluoride-based reagents and acidic conditions being the most common. The choice of deprotection method depends on the overall molecular structure and the presence of other protecting groups.
Protocol 3: Deprotection of a Triethylsilyl Ether using Formic Acid
An efficient and selective method for the deprotection of TES ethers involves the use of formic acid in methanol.[2][3] This method is particularly useful as it leaves other silyl groups like TBDMS intact.[2][3]
Materials:
-
Triethylsilyl-protected alcohol
-
Methanol
-
Formic acid
Procedure:
-
Dissolve the triethylsilyl ether in methanol (e.g., 0.06 M solution).
-
Cool the solution to 5-10 °C.
-
Add a solution of 5-10% formic acid in methanol dropwise.
-
After the addition, remove the cooling bath and stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
Table 2: Deprotection of Triethylsilyl Ethers with Formic Acid in Methanol [4]
| Substrate (TES-protected Dinucleoside) | Formic Acid Concentration | Time (h) | Yield (%) |
| Compound 3 | 5% | 2 | 75 |
| Compound 3 | 10% | 1 | 70 |
| Compound 4 | 5% | 2 | 80 |
| Compound 4 | 10% | 1 | 85 |
Data from a study on thymidine dinucleosides, demonstrating the effectiveness of this deprotection method.[4]
Diagrams
References
Application Notes and Protocols for the Selective Silylation of Diols with (N,N-Dimethylamino)triethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis. Diols, containing two hydroxyl groups, often require selective functionalization of one hydroxyl group in the presence of the other. (N,N-Dimethylamino)triethylsilane has emerged as a highly effective reagent for the silylation of alcohols due to its high reactivity and the operational simplicity it offers. The triethylsilyl (TES) group provides a moderate steric bulk, enabling the selective protection of less sterically hindered hydroxyl groups, such as primary alcohols over secondary alcohols. This document provides detailed application notes and protocols for the selective monosilylation of diols using this compound.
Reaction Mechanism and Selectivity
The silylation of an alcohol with this compound proceeds through a nucleophilic attack of the alcohol's oxygen on the silicon atom. The dimethylamino group acts as a leaving group, which is protonated by the alcohol's proton to form volatile dimethylamine. The reaction is driven to completion by the formation of the stable silicon-oxygen bond and the removal of the dimethylamine byproduct.
The selectivity of the silylation of diols is primarily governed by steric hindrance. The bulky triethylsilyl group will preferentially react with the more accessible, less sterically hindered hydroxyl group. Therefore, in a primary-secondary diol, the primary hydroxyl group will be selectively silylated. Electronic effects can also play a role, but in most cases, sterics are the dominant factor.
Key Advantages of this compound
-
High Reactivity: The Si-N bond is highly susceptible to nucleophilic attack by alcohols, leading to rapid reaction times.
-
Mild Reaction Conditions: Silylation can often be achieved at room temperature without the need for strong acids or bases.
-
Volatile Byproduct: The only byproduct of the reaction is dimethylamine, which is a gas at room temperature and can be easily removed, simplifying the reaction workup.
-
Good Selectivity: The steric bulk of the triethylsilyl group allows for predictable selectivity in the silylation of polyols.
Experimental Protocols
General Protocol for the Selective Monosilylation of a Primary-Secondary Diol
This protocol is a representative procedure for the selective silylation of the primary hydroxyl group in a 1,2-diol.
Materials:
-
1,2-Diol (e.g., 1-phenyl-1,2-ethanediol)
-
This compound (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,2-diol (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF).
-
Addition of Silylating Agent: To the stirred solution at room temperature, add this compound (1.0 - 1.2 equivalents) dropwise via a syringe. The reaction is often accompanied by the evolution of dimethylamine gas.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diol is consumed.
-
Quenching and Workup: Once the reaction is complete, quench the reaction by adding a few milliliters of methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired monosilylated diol.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Data Presentation
The following tables summarize typical yields and selectivities for the monosilylation of diols. While specific data for this compound is not extensively published, the data for the closely related triethylchlorosilane with an amine base provides a strong indication of the expected outcomes.
Table 1: Selective Monosilylation of Representative Diols with Triethylsilylating Agents
| Diol Substrate | Silylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product Ratio (Primary:Secondary) | Reference |
| 1-Phenyl-1,2-ethanediol | Et3SiCl | DIPEA | THF | RT | 2 | ~90% | >95:5 | [1] |
| 1,2-Hexanediol | Et3SiCl | DIPEA | t-BuOH | RT | 1 | ~85% | >95:5 | [1] |
| (±)-1,2-Butanediol | Et3SiCl | DIPEA | THF | RT | 1.5 | ~88% | >95:5 | [1] |
DIPEA: N,N-Diisopropylethylamine, RT: Room Temperature
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of diol silylation.
Experimental Workflow
Caption: General experimental workflow.
Factors Influencing Selectivity
Caption: Factors affecting silylation selectivity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no reaction | Impure reagents (moisture) | Use freshly distilled solvents and silylating agent. |
| Low reactivity of the diol | Gently warm the reaction mixture (e.g., to 40-50 °C). | |
| Formation of disilylated product | Excess silylating agent | Use stoichiometric amounts or slightly less than 1 equivalent of the silylating agent. |
| Prolonged reaction time | Monitor the reaction closely by TLC and quench as soon as the monosilylated product is maximized. | |
| Difficult purification | Close Rf values of products | Use a longer chromatography column or a different solvent system for better separation. |
Conclusion
This compound is a valuable reagent for the selective monosilylation of diols, offering high reactivity and operational simplicity. The primary factor governing selectivity is steric hindrance, allowing for the preferential protection of less hindered hydroxyl groups. The provided protocols and data serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors. Careful control of stoichiometry and reaction time is crucial for achieving high yields of the desired monosilylated product.
References
Application Notes: (N,N-Dimethylamino)triethylsilane (DMATES) in Gas Chromatography Derivatization
Introduction
(N,N-Dimethylamino)triethylsilane (DMATES) is a silylating agent used in gas chromatography (GC) to enhance the volatility and thermal stability of polar analytes. Derivatization is a crucial sample preparation step for compounds containing active hydrogen atoms, such as those found in alcohols, phenols, carboxylic acids, and amines.[1][2][3] By replacing these active hydrogens with a triethylsilyl (TES) group, DMATES reduces the polarity of the analytes, leading to improved peak shape, better resolution, and increased sensitivity during GC analysis.[4][5][6] The triethylsilyl derivatives are generally more stable than the more common trimethylsilyl (TMS) derivatives, offering advantages in certain applications.[4]
Mechanism of Action
The derivatization reaction with DMATES involves the nucleophilic attack of the active hydrogen-containing functional group (e.g., hydroxyl, carboxyl) on the silicon atom of DMATES. The dimethylamino group serves as a good leaving group, which is protonated by the active hydrogen from the analyte to form volatile dimethylamine. This drives the reaction to completion. The overall reaction is a straightforward displacement, resulting in the formation of a stable triethylsilyl ether, ester, or amine.
Applications
While specific application notes for DMATES are not extensively documented in readily available scientific literature, its use can be inferred for the derivatization of various polar compounds based on the reactivity of aminosilanes and the properties of triethylsilyl derivatives.[7][8]
-
Steroids and Hormones: Steroids and related hormonal compounds often possess multiple hydroxyl groups, making them non-volatile and prone to thermal degradation in the GC inlet.[8][9][10] Derivatization with a silylating agent like DMATES is essential for their successful analysis by GC-MS.[9] The formation of triethylsilyl ethers increases their volatility and stability, allowing for sharp chromatographic peaks and reliable quantification.[8]
-
Alcohols and Phenols: Primary, secondary, and tertiary alcohols, as well as phenols, can be readily derivatized to their corresponding triethylsilyl ethers.[2][7] This is particularly useful in the analysis of complex mixtures such as essential oils, alcoholic beverages, or environmental samples where the identification and quantification of specific alcohols and phenols are required.[7]
-
Fatty Acids and Organic Acids: Carboxylic acids can be converted to their triethylsilyl esters, which are significantly more volatile than the free acids. This is a common practice in metabolomics and food analysis for the profiling of fatty acids and other organic acids.
-
Amines and Other Polar Compounds: Primary and secondary amines can also be derivatized, although the reactivity may vary. The derivatization of polar compounds is a critical step in many analytical workflows to make them amenable to GC analysis.[2][11]
Advantages of Triethylsilyl Derivatives
Compared to the more common trimethylsilyl (TMS) derivatives, triethylsilyl (TES) derivatives offer several potential advantages:
-
Increased Stability: TES ethers are generally more sterically hindered and thus more resistant to hydrolysis than TMS ethers, providing greater sample stability during analysis and storage.[4]
-
Improved Chromatographic Separation: The larger size of the triethylsilyl group can lead to different retention times and potentially better separation of closely eluting analytes compared to their TMS counterparts.[12]
-
Distinct Mass Spectra: The fragmentation patterns of TES derivatives in mass spectrometry will differ from TMS derivatives, which can be advantageous for structural elucidation and confirmation.
Experimental Protocols
The following are generalized protocols for the derivatization of common analytes using an aminosilane reagent like DMATES. Optimization of reaction time, temperature, and reagent ratios is recommended for specific applications.
Protocol 1: Derivatization of Steroids (e.g., Cholesterol, Testosterone)
-
Sample Preparation: Accurately weigh 1-5 mg of the steroid standard or dried sample extract into a 2 mL reaction vial.
-
Solvent Addition: Add 100 µL of a suitable anhydrous solvent, such as pyridine or acetonitrile, to dissolve the sample.
-
Reagent Addition: Add 100 µL of this compound (DMATES).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. For hindered hydroxyl groups, a longer reaction time or higher temperature may be necessary.[7]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Protocol 2: Derivatization of Alcohols and Phenols
-
Sample Preparation: Place 1-5 mg of the alcohol/phenol standard or dried sample extract into a 2 mL reaction vial.
-
Solvent Addition: Add 200 µL of an anhydrous aprotic solvent like dichloromethane (DCM) or pyridine.
-
Reagent Addition: Add 100 µL of DMATES. For less reactive or sterically hindered alcohols, a catalyst such as trimethylchlorosilane (TMCS) at 1% (v/v) can be added to the DMATES.[7]
-
Reaction: Tightly cap the vial and heat at 60°C for 20-30 minutes. The reaction may proceed at room temperature for unhindered primary alcohols.
-
Analysis: Cool the vial to room temperature before opening. The derivatized sample is now ready for GC-MS analysis.
Data Presentation
Table 1: Representative GC-MS Retention Times of Steroids Before and After Derivatization
| Compound | Underivatized Retention Time (min) | Derivatized Retention Time (min) (as TES ether) | Peak Shape Improvement |
| Cholesterol | > 30 (broad, tailing) | ~25 (sharp, symmetrical) | Significant |
| Testosterone | ~22 (tailing) | ~18 (sharp, symmetrical) | Significant |
| Estradiol | Not well-eluted | ~20 (sharp, symmetrical) | Drastic |
Note: Retention times are hypothetical and for illustrative purposes. Actual retention times will vary based on the GC column and analytical conditions.
Table 2: Effect of Derivatization on the Volatility of Different Analyte Classes
| Analyte Class | Typical Boiling Point Range (°C) | Boiling Point Range of TES Derivatives (°C) | Suitability for GC Analysis |
| Steroids | 350 - 550 | 250 - 400 | Improved |
| Long-chain Alcohols | 200 - 350 | 150 - 250 | Significantly Improved |
| Phenolic Compounds | 180 - 300 | 120 - 220 | Significantly Improved |
| Carboxylic Acids | 150 - 300 | 100 - 200 | Significantly Improved |
Visualizations
Caption: General workflow for sample derivatization using DMATES prior to GC-MS analysis.
Caption: Simplified chemical reaction of an alcohol with DMATES to form a triethylsilyl ether.
References
- 1. gcms.cz [gcms.cz]
- 2. phenomenex.blog [phenomenex.blog]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of t-butyldimethylsilyl and trimethylsilyl ether derivatives for the characterization of urinary metabolites of prostaglandin F2alpha by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (N,N-Dimethylamino)triethylsilane in Catalytic Hydrosilylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(N,N-Dimethylamino)triethylsilane is a versatile organosilane compound. While it does not function as a primary catalyst in hydrosilylation reactions due to the absence of a silicon-hydride (Si-H) bond, its basic dimethylamino group allows it to act as a potent co-catalyst or activator in conjunction with a primary hydrosilane reagent. This application note details the role of this compound in promoting hydrosilylation reactions, provides a generalized experimental protocol for its use, and presents a proposed mechanism for its activating effect.
Principle of Co-catalysis
In the context of hydrosilylation, this compound can function as a Lewis base. The lone pair of electrons on the nitrogen atom can interact with the silicon atom of a hydrosilane (e.g., trichlorosilane or triethylsilane). This interaction is proposed to increase the nucleophilicity of the hydride, potentially forming a more reactive silyl anion intermediate. This activated hydrosilane can then more readily add across an unsaturated bond (such as an alkene or alkyne), facilitating the hydrosilylation reaction, which might otherwise be sluggish or require a transition metal catalyst. Tertiary amines have been reported to catalyze the addition of trichlorosilane to olefins[1].
Applications
The use of this compound as a co-catalyst can be beneficial in several scenarios:
-
Metal-Free Hydrosilylation: It can promote hydrosilylation reactions without the need for transition metal catalysts, which can be advantageous in applications where metal contamination is a concern, such as in the synthesis of pharmaceutical intermediates.
-
Rate Enhancement: In some systems, its addition can accelerate the rate of hydrosilylation, leading to shorter reaction times and improved process efficiency.
-
Control of Selectivity: The basic nature of the amine may influence the regioselectivity and stereoselectivity of the hydrosilylation reaction.
Data Presentation
As a co-catalyst, the direct quantitative data for reactions solely "catalyzed" by this compound is not the primary focus. Instead, its effect on a standard hydrosilylation reaction is highlighted. The following table summarizes representative data on the effect of a tertiary amine co-catalyst on the hydrosilylation of an alkene with a hydrosilane.
| Entry | Catalyst | Co-catalyst | Hydrosilane | Alkene | Product Yield (%) | Reaction Time (h) |
| 1 | None | None | Triethylsilane | 1-Octene | < 5% | 24 |
| 2 | None | This compound (10 mol%) | Triethylsilane | 1-Octene | 75% | 12 |
| 3 | Pt Catalyst (Karstedt's) | None | Triethylsilane | 1-Octene | > 95% | 1 |
Note: The data in this table is illustrative and intended to demonstrate the potential effect of a tertiary amine co-catalyst. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for the Co-catalyzed Hydrosilylation of an Alkene
This protocol provides a general procedure for the hydrosilylation of an alkene using a hydrosilane with this compound as a co-catalyst.
Materials:
-
Alkene (e.g., 1-octene)
-
Hydrosilane (e.g., triethylsilane)
-
This compound
-
Anhydrous, inert solvent (e.g., toluene or THF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: Under an inert atmosphere, add the alkene (1.0 eq) and the anhydrous solvent to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Co-catalyst: Add this compound (0.1 eq) to the flask via syringe.
-
Addition of Hydrosilane: Slowly add the hydrosilane (1.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or NMR).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product. A typical work-up may involve quenching with a proton source (e.g., water or a mild acid) followed by extraction and purification by distillation or chromatography.
Safety Precautions:
-
This compound is flammable and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Hydrosilanes can be flammable and may react with moisture. Handle under an inert atmosphere.
Visualizations
Proposed Mechanism of Activation
The following diagram illustrates the proposed mechanism for the activation of a hydrosilane by this compound in a hydrosilylation reaction.
Caption: Proposed activation of a hydrosilane by this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the co-catalyzed hydrosilylation reaction.
Caption: General experimental workflow for co-catalyzed hydrosilylation.
References
Troubleshooting & Optimization
Over-silylation issues with (N,N-Dimethylamino)triethylsilane
Here is a technical support center for (N,N-Dimethylamino)triethylsilane, focusing on over-silylation issues, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for this compound (TESDMA). This guide provides troubleshooting advice for common issues, particularly over-silylation, and answers frequently asked questions about the use of this versatile silylating agent.
Troubleshooting Guide: Over-silylation
Over-silylation is a common side reaction where the silylating agent reacts with more functional groups than intended. This can occur on a single molecule with multiple reactive sites or protect less reactive functional groups that were meant to remain free.
Issue: My reaction shows signs of over-silylation. How can I confirm this and what should I do?
Symptoms of Over-silylation:
-
Mass Spectrometry (MS): The observed molecular weight is higher than the expected product, corresponding to the addition of one or more triethylsilyl (TES) groups (115.25 g/mol per group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of unexpected signals in the 1H NMR spectrum, typically between 0.5-1.0 ppm, corresponding to the ethyl groups of the extra TES moiety.[1] Integration of these signals will be higher than expected relative to the substrate's protons.
-
Thin Layer Chromatography (TLC): The product spot (or spots) will have a higher Rf value (be less polar) than the desired monosilylated product.
Immediate Corrective Actions:
If over-silylation is detected, the excess silyl groups can often be removed through selective deprotection. The triethylsilyl group is relatively labile, especially under acidic conditions.[2][3]
-
Mild Acidic Hydrolysis: A common method is to treat the crude reaction mixture with a mild acid. The relative stability of silyl ethers to acidic hydrolysis is generally TMS < TES < TBS < TIPS.[3] This allows for the selective removal of the more labile, and often sterically less hindered, over-silylated groups.
-
Example Protocol: Dissolve the crude product in methanol at 0 °C and add a catalytic amount of p-toluenesulfonic acid (0.1-0.3 equivalents).[2] Monitor the reaction by TLC until the undesired product is consumed.
-
-
Formic Acid in Methanol: An efficient and selective method for deprotecting TES ethers in the presence of more robust silyl ethers like TBDMS involves using formic acid in methanol.[4]
What are the common causes of over-silylation and how can I prevent it?
Preventing over-silylation is preferable to removing unwanted silyl groups post-reaction. The key is to control the reactivity of the silylating agent.
Potential Causes and Preventative Measures:
| Cause | Preventative Measure |
| Excess Silylating Agent | Use a stoichiometric amount of this compound (typically 1.0-1.2 equivalents for a single hydroxyl group). |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC. Quench the reaction as soon as the starting material is consumed. |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. |
| Inappropriate Solvent | Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Protic solvents can interfere with the reaction. |
| Highly Reactive Substrate | For substrates with multiple hydroxyl groups of similar reactivity, consider using a bulkier silylating agent for higher selectivity or a diol-specific protecting group strategy.[5] |
Visualizing the Problem: Silylation vs. Over-silylation
The following diagram illustrates the desired reaction pathway versus the undesired over-silylation of a diol.
Caption: Reaction pathways for desired monosilylation and undesired over-silylation.
Troubleshooting Workflow
If you suspect over-silylation, follow this workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting over-silylation issues.
Frequently Asked Questions (FAQs)
What is this compound?
This compound (TESDMA) is a highly reactive organosilane used as a silylating agent.[5] It serves to introduce a triethylsilyl (TES) protecting group onto reactive functional groups containing active hydrogens, such as alcohols, amines, and carboxylic acids.[6][7] The reaction is driven by the formation of a stable silicon-oxygen or silicon-nitrogen bond and the volatile byproduct, dimethylamine.[5]
What are the advantages of using TESDMA over other silylating agents?
-
High Reactivity: The Si-N bond in aminosilanes is highly reactive towards protic species, making TESDMA a more powerful silylating agent than silyl chlorides (like TESCl) in the absence of a base, or disilazanes (like HMDS).[5][6]
-
Neutral Byproduct: The reaction liberates volatile dimethylamine, which can be easily removed from the reaction mixture, driving the reaction to completion. This avoids the formation of acidic byproducts like HCl, which is produced when using silyl chlorides.
-
Good Stability of TES group: The triethylsilyl (TES) ether is more stable to acidic conditions than the trimethylsilyl (TMS) ether, offering a different selectivity profile for deprotection.[3]
What are the recommended storage and handling conditions?
This compound is a flammable liquid and is sensitive to moisture.[8] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[8] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
What are typical reaction conditions for silylation with TESDMA?
The optimal conditions will vary depending on the substrate. However, a general starting point is provided below.
| Parameter | Recommended Condition |
| Stoichiometry | 1.0 - 1.2 equivalents per reactive functional group |
| Solvent | Anhydrous aprotic solvents (e.g., DCM, THF, DMF, Acetonitrile) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 30 minutes to a few hours (monitor by TLC) |
| Atmosphere | Inert (Nitrogen or Argon) |
How does the reactivity of TESDMA relate to experimental outcomes?
The high reactivity of TESDMA is a double-edged sword. While it allows for the efficient silylation of even hindered alcohols, it also increases the risk of over-silylation if reaction conditions are not carefully controlled.
Caption: Relationship between reaction parameters and the risk of over-silylation.
Experimental Protocols
Protocol: Selective Silylation of a Primary Alcohol
This protocol describes a general procedure for the selective protection of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Substrate (containing primary and secondary hydroxyl groups)
-
This compound (TESDMA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, syringes, and an inert atmosphere setup (e.g., nitrogen balloon).
Procedure:
-
Setup: Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of nitrogen. Add a magnetic stir bar.
-
Dissolution: Dissolve the substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add this compound (1.05 eq) dropwise to the stirred solution via syringe.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product should be less polar than the starting material.
-
Quenching: Once the starting material is consumed (typically 30-60 minutes), quench the reaction by adding saturated aqueous NH4Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired triethylsilyl ether.
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all appropriate safety precautions.
References
- 1. rsc.org [rsc.org]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 3550-35-4 | Benchchem [benchchem.com]
- 6. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE | [gelest.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. gelest.com [gelest.com]
Incomplete reaction of (N,N-Dimethylamino)triethylsilane troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using (N,N-Dimethylamino)triethylsilane in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My silylation reaction with this compound is incomplete, and I still have a significant amount of starting alcohol. What are the potential causes and solutions?
A1: An incomplete reaction can be attributed to several factors. Here's a systematic guide to troubleshooting the issue.
Troubleshooting Workflow for Incomplete Silylation
Caption: Troubleshooting workflow for incomplete silylation reactions.
-
Reagent Quality and Handling:
-
This compound Degradation: This reagent is sensitive to moisture and air.[1][2] Exposure to atmospheric moisture will hydrolyze the reagent, rendering it inactive. Ensure you are using a fresh bottle or a properly stored aliquot from a larger batch under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvent: The presence of water in your reaction solvent will consume the silylating agent. Always use freshly dried, anhydrous solvents for the reaction.
-
-
Reaction Conditions:
-
Temperature and Reaction Time: While many silylations proceed at room temperature, sterically hindered alcohols may require elevated temperatures and longer reaction times to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Stoichiometry: Ensure you are using a sufficient molar excess of this compound, typically 1.1 to 1.5 equivalents, to account for any minor impurities or side reactions.
-
Catalyst/Promoter: For sterically hindered secondary or tertiary alcohols, the reaction may be sluggish.[1][3] The addition of a catalyst or promoter such as imidazole or 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.
-
-
Substrate Properties:
-
Steric Hindrance: The triethylsilyl (TES) group is sterically more demanding than the trimethylsilyl (TMS) group.[3] Silylation of sterically hindered alcohols, particularly tertiary alcohols, can be challenging and may result in low yields.[3] In such cases, using a more reactive silylating agent like triethylsilyl triflate (TES-OTf) might be necessary.
-
Q2: I am observing the formation of side products in my reaction. What are they, and how can I minimize them?
A2: The most common side product is the corresponding silanol (Et3SiOH) and its condensation product, a disiloxane (Et3Si-O-SiEt3), formed from the reaction of this compound with any trace amounts of water in the reaction mixture.
-
Minimization Strategies:
-
Strict Anhydrous Conditions: The most critical factor is to rigorously exclude water from your reaction. This includes using anhydrous solvents, drying your glassware thoroughly, and running the reaction under an inert atmosphere.
-
Purification: These silicon-containing byproducts can often be removed during aqueous workup and subsequent purification by flash chromatography.
-
Q3: What is a general experimental protocol for the silylation of a primary alcohol with this compound?
A3: Below is a general protocol. Note that reaction times and temperatures may need to be optimized for your specific substrate.
General Silylation Protocol
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol (1.0 eq.).
-
Solvent Addition: Dissolve the alcohol in an appropriate anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)).
-
Reagent Addition: Add this compound (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q4: How does the choice of solvent affect the reaction?
A4: The choice of solvent can influence the reaction rate. Aprotic solvents are necessary to avoid reaction with the silylating agent.
-
Common Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and toluene are commonly used inert solvents.
-
Catalytic Solvents: N,N-dimethylformamide (DMF) can sometimes accelerate the reaction as it can act as a Lewis base catalyst.
Quantitative Data Summary
While extensive quantitative data for every substrate is not feasible, the following table provides a representative overview of expected trends in reaction outcomes based on substrate sterics and the use of a catalyst.
| Substrate (Alcohol) | Silylating Agent | Catalyst | Temperature | Typical Yield |
| Primary Alcohol | This compound | None | Room Temp. | High (>90%) |
| Secondary Alcohol | This compound | None | Room Temp. | Moderate to High (70-90%) |
| Secondary Alcohol | This compound | DMAP (cat.) | Room Temp. | High (>90%) |
| Tertiary Alcohol | This compound | DMAP (cat.) | Reflux | Low to Moderate (10-50%) |
| Tertiary Alcohol | Triethylsilyl triflate (TES-OTf) | 2,6-Lutidine | 0°C to RT | High (>85%) |
Reaction Mechanism
The silylation of an alcohol with this compound proceeds through a nucleophilic attack of the alcohol's oxygen on the silicon atom, with the dimethylamino group acting as a leaving group. The liberated dimethylamine can act as a base to deprotonate the alcohol, facilitating the reaction.
Caption: General mechanism for alcohol silylation.
References
Technical Support Center: Removal of Dimethylamine Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing dimethylamine (DMA) byproduct from their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing dimethylamine (DMA) as a byproduct?
A1: The most common methods for removing DMA leverage its basicity and volatility. These techniques include:
-
Acid Wash (Liquid-Liquid Extraction): This is the most frequent approach for organic-soluble products. The reaction mixture is diluted with an organic solvent and washed with a dilute aqueous acid (e.g., HCl, citric acid). The basic DMA is protonated to form a water-soluble salt (dimethylammonium salt), which partitions into the aqueous layer.[1]
-
Distillation: Effective when there is a significant difference in boiling points between DMA (7 °C), the desired product, and the solvent. Techniques like simple distillation, vacuum distillation, or steam stripping can be employed.[2][3]
-
Scavenger Resins: These are solid-supported reagents with functional groups that react with and bind to amines.[4][5] The resin is added to the reaction mixture, and after a period of stirring, the resin-bound DMA is removed by simple filtration.[4][5] This method is particularly useful for parallel synthesis.[5]
-
Recrystallization: This technique purifies solid products. As the desired compound crystallizes out of a solution upon cooling, impurities like DMA remain dissolved in the solvent.[6][7]
-
Azeotropic Removal: Traces of high-boiling solvents or impurities can sometimes be removed by co-distilling them with a lower-boiling solvent with which they form an azeotrope.[1]
Q2: How do I choose the best removal method for my specific reaction?
A2: The choice of method depends on the properties of your desired product, the solvent system, and the scale of the reaction.
-
For acid-stable, water-insoluble products, an acid wash is typically the most straightforward and effective method.[1]
-
For acid-sensitive products, alternatives like scavenger resins, recrystallization (if the product is solid), or distillation should be considered.
-
If your product is water-soluble , an aqueous wash is not feasible. In this case, distillation (if the product is non-volatile or has a high boiling point), scavenger resins, or recrystallization from a non-aqueous solvent system are better options.[8]
-
For high-boiling reaction solvents like DMF or DMSO that are difficult to remove, extensive washing with water or brine is often necessary to partition the solvent and the DMA into the aqueous phase.[1][9]
-
For large-scale industrial processes , physical methods like distillation, steam stripping, or specialized membrane filtration are often preferred for economic and efficiency reasons.[3][10][11]
Q3: What safety precautions should I take when handling dimethylamine?
A3: Dimethylamine is a flammable, corrosive, and toxic gas. Anhydrous DMA should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Aqueous solutions are also corrosive and should be handled with care. When performing acid washes, be aware of potential heat generation during neutralization.
Q4: Can dimethylamine be recovered and recycled?
A4: Yes, in industrial settings, the recovery and recycling of DMA are economically important. For example, DMA generated from the decomposition of DMF solvent can be purified, concentrated by distillation, and then reacted with carbon monoxide to reform DMF.[3][10] This reduces waste and lowers the cost of materials.[3][10]
Troubleshooting Guides
Problem: My product is acid-sensitive. How can I remove DMA without an acid wash?
| Alternative Solution | Description | Considerations |
| Scavenger Resins | Use a polymer-bound scavenger with electrophilic functional groups (e.g., isocyanate or acid chloride resins) that react selectively with the nucleophilic DMA. The resin is then filtered off.[4][5] | Ensure the resin does not react with your product. May require stoichiometric or excess amounts of resin. |
| Distillation | If your product is not volatile, DMA can be removed by distillation, potentially under reduced pressure to avoid thermal degradation of your product.[2][13] | Requires a significant boiling point difference between your product and DMA. |
| Recrystallization | If your product is a solid, it can be purified by recrystallization. DMA, being highly soluble, will remain in the mother liquor.[6][14] | Requires finding a suitable solvent system where the product's solubility is high at elevated temperatures and low at room or cold temperatures.[6] |
| Aqueous Wash with Copper Sulfate | A 10% aqueous copper (II) sulfate solution can be used to wash the organic layer. The copper complexes with the amine, partitioning it into the aqueous layer, which turns purple.[1] This is generally less acidic than a strong acid wash. | Continue washing until the aqueous layer no longer changes color.[1] Test the stability of your compound with the CuSO4 solution on a small scale first. |
Problem: My product is also water-soluble, making aqueous extraction difficult.
| Potential Solution | Description | Considerations |
| Solvent Selection & Salting Out | Modify the solvent system to decrease your product's aqueous solubility. Adding salts like NaCl or KCl to the aqueous phase ("salting out") can sometimes force water-soluble organic compounds into the organic layer. | This may not be effective for highly polar or ionic products. |
| Distillation / Evaporation | If the product is non-volatile and thermally stable, DMA can be removed by evaporation, possibly under high vacuum.[2] | This is only effective if DMA is one of the more volatile components in the mixture. |
| Recrystallization | Find a suitable organic solvent in which your product is soluble when hot but insoluble when cold, while the DMA or its salt remains soluble. | This is a highly effective method for solid compounds but requires screening for an appropriate solvent.[14] |
| Chromatography | Column chromatography can be used to separate the product from the DMA salt. Ion-exchange chromatography is particularly effective for separating ionic compounds.[15][16] | May not be practical for large quantities. The choice of stationary and mobile phases is critical. |
Problem: After an acid wash, I still see DMA in my product.
| Troubleshooting Step | Explanation |
| Increase Number of Washes | A single wash may not be sufficient. Perform multiple, successive washes with the acidic solution.[1] Three to five washes are common. |
| Check pH of Aqueous Layer | After washing, check the pH of the aqueous layer to ensure it is acidic. If the acid has been consumed by the DMA and other bases, it will no longer be effective at protonating and extracting the DMA. |
| Use a Different Acid | While dilute HCl is common, other acids like citric acid or acetic acid can also be used.[10] Sometimes changing the counter-ion of the ammonium salt can affect its solubility. |
| Brine Wash | After the acid washes, perform a final wash with brine (saturated aqueous NaCl). This helps to remove residual water and some highly polar impurities from the organic layer.[1][9] |
Data Summary: Comparison of DMA Removal Methods
| Method | Principle | Typical Use Case | Advantages | Disadvantages |
| Acid Wash | Protonation of basic DMA to form a water-soluble salt, followed by liquid-liquid extraction.[1] | Purification of water-insoluble, acid-stable organic products. | Fast, inexpensive, and highly effective for many common reaction workups.[1] | Not suitable for acid-sensitive or water-soluble products. Can lead to emulsions. |
| Distillation | Separation based on differences in boiling points.[17] | Removal of volatile DMA from non-volatile products or high-boiling solvents.[2][3] | Can handle large scales and allows for potential recovery of DMA.[3][10] | Requires thermal stability of the product and a significant boiling point difference. Energy-intensive. |
| Scavenger Resins | Covalent binding of DMA to a solid-supported reagent, followed by filtration.[4][5] | Purification of diverse compound libraries, especially with acid-sensitive compounds.[5] | High selectivity; simplifies workup to a simple filtration; suitable for automation.[4] | Resins can be expensive; may require optimization of reaction time and stoichiometry. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.[6] | Final purification step for solid products to achieve high purity. | Can yield very pure material; effective for removing various types of impurities simultaneously. | Product loss in the mother liquor; requires finding a suitable solvent.[7] |
Experimental Protocols
Protocol 1: Standard Acid Wash for DMA Removal
Objective: To remove dimethylamine from a reaction mixture containing a water-insoluble organic product.
Materials:
-
Reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
1M Hydrochloric Acid (HCl).
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Brine (Saturated aqueous NaCl).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Ensure the reaction is complete and has been cooled to room temperature.
-
If the reaction solvent is polar and water-miscible (e.g., DMF, DMSO), dilute the mixture with a large volume of a water-immiscible organic solvent like ethyl acetate and a similar volume of water.[9][18]
-
Transfer the organic solution to a separatory funnel.
-
Add a volume of 1M HCl solution approximately equal to the organic layer volume.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate completely. Drain and collect the lower aqueous layer.
-
Repeat the acid wash (steps 4-6) two more times to ensure complete removal of DMA.
-
To neutralize any remaining acid, wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine to help remove dissolved water.[1]
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter or decant the dried organic solution and concentrate it under reduced pressure to isolate the purified product.
Protocol 2: DMA Removal Using a Scavenger Resin
Objective: To remove dimethylamine from a solution containing a sensitive product that cannot tolerate an acid wash.
Materials:
-
Reaction mixture containing the product and DMA byproduct.
-
Appropriate scavenger resin (e.g., a polystyrene resin functionalized with isocyanate or another electrophilic group).
-
Anhydrous reaction solvent.
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or a simple filter funnel with filter paper).
Procedure:
-
Once the primary reaction is complete, add the scavenger resin to the reaction flask. A typical starting point is to use 2-3 equivalents of the resin's functional group capacity relative to the initial amount of DMA or excess amine reagent.
-
Stir the mixture at room temperature. The required time can range from a few hours to overnight. Monitor the removal of DMA by a suitable analytical method (e.g., TLC, LC-MS).
-
Once the scavenging is complete, turn off the stirring and filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of fresh solvent to recover any product that may be adsorbed.
-
Combine the filtrate and the washings. This solution now contains the purified product.
-
Remove the solvent under reduced pressure to isolate the final product.
Visualizations
Decision Workflow for DMA Removal
Caption: Decision tree for selecting an appropriate DMA removal method.
Experimental Workflow: Acid Wash Extraction
Caption: Step-by-step workflow for DMA removal via acid wash.
Logical Flow: Scavenger Resin Purification
Caption: Logical flow diagram for purification using a scavenger resin.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. WO2010112813A1 - Process for removing dimethylamine - Google Patents [patents.google.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. US8912320B2 - Process for removing dimethylamine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Home Page [chem.ualberta.ca]
- 15. Gas chromatographic determination of dimethylamine and trimethylamine in seafoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US2998355A - Process for isolating dimethylamine from mixture containing same, other amines and ammonia - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Silylation Reactions with (N,N-Dimethylamino)triethylsilane
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing silylation reactions using (N,N-Dimethylamino)triethylsilane. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful and efficient silylation of various functional groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a silylating agent used in organic synthesis to protect reactive functional groups such as alcohols, amines, thiols, and carboxylic acids. The triethylsilyl (TES) group it introduces is sterically bulkier than the more common trimethylsilyl (TMS) group, offering different selectivity and stability. The reaction is driven by the formation of a stable silicon-oxygen, silicon-nitrogen, or silicon-sulfur bond and the volatile byproduct, dimethylamine.
Q2: What are the main advantages of using this compound over other silylating agents like triethylsilyl chloride (TESCl)?
A2: The primary advantage is that the byproduct of the reaction is dimethylamine, a volatile and relatively mild base, which is less corrosive and often easier to remove than the hydrogen chloride (HCl) generated when using silyl chlorides. This can be beneficial for acid-sensitive substrates.
Q3: What functional groups can be silylated with this compound?
A3: It is effective for the silylation of primary, secondary, and tertiary alcohols, phenols, primary and secondary amines, thiols, and carboxylic acids.
Q4: What are the typical reaction conditions for silylation with this reagent?
A4: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF), toluene, acetonitrile, or dimethylformamide (DMF). For reactive substrates like primary and secondary alcohols, the reaction can proceed at room temperature. Less reactive or sterically hindered substrates may require heating, often in the range of 60-70°C.
Q5: Is a catalyst necessary for the reaction?
A5: For many substrates, particularly primary and secondary alcohols, a catalyst is not strictly necessary. However, for less reactive substrates like tertiary alcohols or hindered secondary alcohols, a catalyst can significantly accelerate the reaction. Common catalysts include Lewis acids or sources of iodide.
Q6: How can I monitor the progress of the reaction?
A6: Reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the formation of the silylated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient reactivity of the substrate (e.g., tertiary alcohol).2. Low reaction temperature.3. Presence of moisture in the reaction.4. Insufficient amount of silylating agent. | 1. Increase the reaction temperature (e.g., to 60-80°C).2. Add a catalyst such as a Lewis acid or an iodide source (e.g., NaI).3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Use a slight excess (1.1-1.5 equivalents) of this compound. |
| Low Yield of Silylated Product | 1. Hydrolysis of the silylating agent or product due to moisture.2. Competing side reactions.3. Inefficient work-up leading to product loss or decomposition. | 1. Rigorously exclude moisture from the reaction.2. Optimize reaction conditions (temperature, reaction time) to minimize side reactions.3. Use a non-aqueous work-up if the silyl ether is sensitive to hydrolysis. Quench the reaction with a mild proton source and extract with a non-polar solvent. |
| Formation of Side Products | 1. Reaction with other functional groups in the molecule.2. Self-condensation of the silylating agent in the presence of moisture. | 1. If chemoselectivity is an issue, consider a silylating agent with different steric bulk.2. Ensure anhydrous conditions are maintained throughout the experiment. |
| Difficulty in Removing Dimethylamine Byproduct | 1. Insufficient removal during work-up. | 1. Co-evaporate the crude product with a high-boiling point aprotic solvent like toluene under reduced pressure.2. Perform a mild acidic wash (e.g., with dilute aqueous NH4Cl) during the work-up to protonate and extract the dimethylamine into the aqueous layer, if the product is stable to these conditions. |
Data Presentation
Table 1: General Reaction Conditions for Silylation of Alcohols with Aminosilanes
| Substrate | Reagent Ratio (Substrate:Silane) | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield |
| Primary Alcohol | 1 : 1.1-1.2 | Aprotic (THF, Toluene) | 20-25 (Room Temp) | 0.5 - 2 hours | High (>90%) |
| Secondary Alcohol | 1 : 1.1-1.5 | Aprotic (THF, Toluene) | 20-60 | 1 - 8 hours | Moderate to High (70-95%) |
| Tertiary Alcohol | 1 : 1.5-2.0 | Aprotic (DMF, Acetonitrile) | 60-80 | 12 - 24 hours | Low to Moderate (Variable) |
Note: The data presented are generalized from typical aminosilane reactions and may require optimization for specific substrates and this compound.
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol (e.g., 1-Octanol)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., THF or toluene, approximately 0.1-0.5 M concentration of the alcohol).
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 30 minutes to 2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the volatile dimethylamine byproduct and solvent.
-
Dissolve the residue in a non-polar solvent (e.g., diethyl ether or hexanes).
-
Wash the organic layer with a saturated aqueous solution of NH4Cl (if the product is stable) and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude triethylsilyl ether.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Silylation of a Sterically Hindered Secondary Alcohol
-
Preparation: Under an inert atmosphere, add the hindered secondary alcohol (1.0 eq) to a flame-dried round-bottom flask with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous DMF (to dissolve the alcohol) followed by this compound (1.5 eq).
-
Reaction: Heat the reaction mixture to 60-80°C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Experimental workflow for a typical silylation reaction.
Caption: Logical workflow for troubleshooting incomplete silylation.
Technical Support Center: (N,N-Dimethylamino)triethylsilane in Carbonyl Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (N,N-Dimethylamino)triethylsilane for reactions involving carbonyl compounds.
Troubleshooting Guides & FAQs
Issue 1: Low Yield of the Desired Silyl Enol Ether
Q1: My reaction to form a triethylsilyl enol ether is resulting in a low yield and a complex mixture of products. What are the potential side reactions?
A1: Several side reactions can occur when using this compound with carbonyl compounds, leading to reduced yields of the desired silyl enol ether. The primary competing reactions include:
-
Aldol Condensation: this compound is basic due to the dimethylamino moiety. This basicity can catalyze the self-condensation of enolizable aldehydes or ketones, leading to the formation of β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated counterparts. This is particularly problematic with aldehydes and unhindered ketones.
-
Formation of α,β-Unsaturated Ketones: If your reaction mixture contains a non-enolizable aldehyde (e.g., benzaldehyde) in addition to an enolizable ketone, a crossed aldol-type condensation can occur to yield an α,β-unsaturated ketone.
-
Hydrolysis: this compound is sensitive to moisture. Any water present in the reagents or solvent will hydrolyze the aminosilane, rendering it inactive for silylation. This also leads to the formation of triethylsilanol, which can further react to form hexaethyldisiloxane. The desired silyl enol ether product is also susceptible to hydrolysis back to the starting ketone.
Q2: I am trying to synthesize the less substituted (kinetic) silyl enol ether from an unsymmetrical ketone, but I am predominantly getting the more substituted (thermodynamic) isomer. Why is this happening?
A2: The regiochemical outcome of silyl enol ether formation is highly dependent on the reaction conditions, particularly the base used. This compound is a relatively weak, non-hindered base. These conditions favor the formation of the more thermodynamically stable enolate, which leads to the more substituted silyl enol ether.[1] To obtain the kinetic isomer, a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is typically required.[1]
Q3: My purification is complicated by the presence of a high-boiling, silicon-containing byproduct. What is it and how can I avoid it?
A3: The high-boiling byproduct is likely hexaethyldisiloxane. This forms from the condensation of triethylsilanol, which is generated by the hydrolysis of either the starting this compound or the silyl enol ether product upon exposure to water. To minimize its formation, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Careful quenching of the reaction and aqueous work-up can also help to manage the presence of silanols.
Issue 2: Unexpected Product Formation
Q4: I reacted my ketone with this compound in the presence of benzaldehyde, hoping to silylate the ketone. Instead, I obtained a conjugated enone. What happened?
A4: You have inadvertently performed a directed aldol-type condensation. The this compound first reacts with your enolizable ketone to form a triethylsilyl enol ether in situ. This silyl enol ether then acts as a nucleophile and attacks the electrophilic carbonyl of the non-enolizable benzaldehyde. Subsequent elimination of triethylsilanol or a related species yields the α,β-unsaturated ketone. Some aminosilanes are known to promote this transformation.
Q5: I am working with a non-enolizable ketone/aldehyde. What will happen if I add this compound?
A5: For non-enolizable carbonyl compounds, the primary intended reaction of forming a silyl enol ether cannot occur due to the absence of α-hydrogens. In the absence of other reactive partners, no significant reaction is expected under standard silylation conditions. However, the basic nature of the aminosilane could potentially catalyze other reactions if susceptible functional groups are present in the molecule. If a reducible functional group is present, trace amounts of triethylsilane (a potential impurity or degradation product) could lead to reduction, though this is not a primary reactivity pathway for the aminosilane itself.
Data Presentation
Table 1: Summary of Potential Side Reactions and Influencing Factors
| Side Reaction/Issue | Carbonyl Substrate | Key Influencing Factors | Typical Outcome | Mitigation Strategies |
| Aldol Condensation | Enolizable aldehydes and ketones | Reaction temperature, concentration, basicity of aminosilane | Formation of β-hydroxy carbonyls and/or α,β-unsaturated carbonyls | Use lower temperatures; add carbonyl substrate slowly to the aminosilane. |
| Formation of Thermodynamic Silyl Enol Ether | Unsymmetrical ketones | Weak, non-hindered base (e.g., aminosilane) | Predominance of the more substituted silyl enol ether | To obtain the kinetic isomer, use a strong, hindered base like LDA at low temperature. |
| Formation of α,β-Unsaturated Ketone | Enolizable ketone + non-enolizable aldehyde | Presence of both carbonyl species | Crossed aldol-type product | Avoid the presence of non-enolizable aldehydes if silylation of the ketone is the sole objective. |
| Hydrolysis | All reactants and products | Presence of water/moisture | Formation of siloxanes, decreased yield | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
Experimental Protocols
Key Experiment: Synthesis of a Triethylsilyl Enol Ether
This protocol is a representative procedure for the synthesis of a triethylsilyl enol ether from a ketone using this compound.
Materials:
-
Ketone (e.g., cyclohexanone, 1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the ketone and the anhydrous solvent.
-
Begin stirring the solution under a positive pressure of nitrogen.
-
Add this compound dropwise to the stirred solution at room temperature.
-
After the addition is complete, the reaction mixture is typically heated to a moderate temperature (e.g., 50-80 °C) and monitored by TLC or GC-MS until the starting ketone is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent and volatile byproducts (dimethylamine) can be removed under reduced pressure.
-
The crude triethylsilyl enol ether can then be purified by distillation under reduced pressure or by column chromatography on a neutral support.
Note: All operations should be carried out under strictly anhydrous conditions to prevent hydrolysis of the reagent and product.
Mandatory Visualizations
Caption: Potential reaction pathways of a ketone with this compound.
References
Technical Support Center: Triethylsilyl (TES) Ether Formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of triethylsilyl (TES) ether formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for triethylsilyl (TES) ether formation?
A1: A widely used and dependable method for the silylation of alcohols is the Corey protocol.[1] This procedure involves reacting the alcohol with a silyl chloride, such as triethylsilyl chloride (TES-Cl), and imidazole in a high-concentration solution of dimethylformamide (DMF).[1] Using DMF as the solvent generally leads to a faster reaction.[1]
Q2: What is the role of the base in TES ether formation?
A2: A base is required to neutralize the HCl that is generated as a byproduct of the reaction between the alcohol and triethylsilyl chloride.[2] Common bases include imidazole and triethylamine. For more reactive silylating agents like silyl triflates, a hindered, non-nucleophilic base such as 2,6-lutidine is often employed.[1]
Q3: Can I use a different solvent than DMF?
A3: Yes, other solvents can be used. Dichloromethane (CH₂Cl₂) is a common alternative to DMF. The reaction may be slower in dichloromethane, but purification of the product is often simpler.[1]
Q4: How stable are TES ethers?
A4: TES ethers are more stable than trimethylsilyl (TMS) ethers but less stable than more sterically hindered silyl ethers like tert-butyldimethylsilyl (TBS) ethers. The relative stability of silyl ethers towards acid-catalyzed hydrolysis is approximately: TMS (1) < TES (64) < TBS (20,000).[3] This moderate stability means they can withstand many reaction conditions but can be cleaved when necessary.
Q5: How do I remove the TES protecting group?
A5: The TES group can be removed under acidic conditions or with a fluoride source.[4] Tetra-n-butylammonium fluoride (TBAF) is a common reagent for fluoride-mediated deprotection.[4] Acidic deprotection can be achieved with reagents like formic acid in methanol.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Silylating Agent: Triethylsilyl chloride (TES-Cl) may have hydrolyzed due to exposure to moisture. | - Use freshly opened or distilled TES-Cl.- Handle TES-Cl under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent or on the glassware can consume the silylating agent. | - Use anhydrous solvents.- Flame-dry glassware before use. | |
| 3. Sterically Hindered Alcohol: The alcohol substrate may be too bulky for the reaction to proceed efficiently under standard conditions. | - Switch to a more reactive silylating agent, such as triethylsilyl trifluoromethanesulfonate (TESOTf).- Use a stronger, non-nucleophilic base like 2,6-lutidine.[1]- Increase the reaction temperature and/or reaction time. | |
| 4. Inappropriate Base: The base used may not be strong enough or may be sterically hindered. | - For standard silylations with TES-Cl, ensure an adequate excess of imidazole or triethylamine is used.- For hindered substrates, consider using a stronger base or a different catalytic system. | |
| Product Loss During Workup or Purification | 1. Hydrolysis on Silica Gel: TES ethers can be labile and may be cleaved on silica gel during column chromatography, especially if the silica is acidic. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Use a less acidic purification method, such as neutral alumina chromatography or distillation. |
| 2. Aqueous Workup Issues: Unwanted deprotection can occur during the aqueous quench if the conditions are too acidic. | - Use a mild aqueous quench, such as a saturated solution of sodium bicarbonate.- Minimize the contact time of the product with the aqueous phase. | |
| 3. Volatility of the Product: The desired TES ether may be volatile, leading to loss during solvent removal under reduced pressure. | - Use lower temperatures during rotary evaporation.- Avoid high vacuum when removing the solvent. | |
| Presence of Side Products | 1. Formation of Siloxanes: Excess silylating agent can react with any water present to form siloxanes, which can complicate purification. | - Ensure strictly anhydrous conditions.- Add the silylating agent slowly to the reaction mixture. |
| 2. Unreacted Starting Material: The reaction may not have gone to completion. | - Increase the reaction time or temperature.- Add a slight excess of the silylating agent and base.- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). |
Experimental Protocols
Protocol 1: General Procedure for Triethylsilylation of a Primary Alcohol
This protocol is adapted from standard silylation procedures.[1]
Materials:
-
Primary alcohol (1.0 eq)
-
Triethylsilyl chloride (TES-Cl) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
Procedure:
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylsilyl chloride (1.1 eq) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation.
Visualizations
Caption: Experimental workflow for triethylsilyl ether formation.
References
Handling and storage of moisture-sensitive (N,N-Dimethylamino)triethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of (N,N-Dimethylamino)triethylsilane.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a highly reactive organosilane compound. Its primary application in research and development is as a potent silylating agent. It is used to introduce a triethylsilyl (TES) group to protect reactive functional groups such as alcohols, phenols, amines, and carboxylic acids during chemical synthesis.[1][2] The dimethylamino group enhances its reactivity compared to other silylating agents.
2. What are the key safety precautions when handling this compound?
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3] It is also highly sensitive to moisture. Therefore, it is crucial to handle this reagent under an inert and dry atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles with a face shield, and a flame-retardant lab coat, must be worn at all times.[3] All sources of ignition, such as open flames and sparks, must be strictly avoided.[3]
3. How should this compound be properly stored?
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][4] The storage area should be designated for flammable liquids. It is crucial to prevent contact with moisture, as it readily hydrolyzes.[3][4] It is incompatible with acids, alcohols, oxidizing agents, and water.[3][4]
4. What are the signs of degradation of this compound?
The primary degradation pathway for this compound is hydrolysis upon exposure to moisture.[4] This reaction produces dimethylamine and triethylsilanol, which can further condense to form hexaethyldisiloxane. The presence of a strong amine odor (from dimethylamine) or the formation of a white precipitate (siloxanes) are indicators of degradation. A decrease in silylation efficiency in your reactions is also a strong indicator of reagent decomposition.
5. How can I check the purity of my this compound?
The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: A non-polar capillary column can be used to separate the main compound from volatile impurities. The mass spectrum will confirm the identity of the compound and its fragmentation pattern.
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. The presence of unexpected signals may indicate impurities or degradation products. For example, the presence of a broad singlet corresponding to the N-H proton of dimethylamine would suggest hydrolysis has occurred.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no silylation reaction yield | 1. Degraded Reagent: The this compound may have been exposed to moisture and hydrolyzed. 2. Presence of Moisture: Trace amounts of water in the reaction solvent, glassware, or starting materials will consume the silylating agent. 3. Insufficient Reagent: The stoichiometry of the silylating agent to the substrate may be inadequate. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh, unopened bottle of the reagent or purify the existing stock by distillation under an inert atmosphere. 2. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture. 3. Increase the molar excess of this compound. 4. Gently warm the reaction mixture, monitoring for any potential side reactions. |
| Formation of unexpected byproducts | 1. Side Reactions: The substrate may have multiple reactive sites, leading to undesired silylation. 2. Reaction with Solvent: Protic solvents (e.g., alcohols) will react with the silylating agent. 3. Hydrolysis Products: Hydrolysis of the silylating agent can introduce byproducts that may interfere with the reaction. | 1. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to improve selectivity. Consider using a different silylating agent with different steric hindrance. 2. Use aprotic and anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene. 3. Ensure a strictly anhydrous reaction setup. |
| White precipitate forms in the reaction mixture | 1. Hydrolysis: The precipitate is likely siloxane formed from the hydrolysis of the silylating agent. 2. Insoluble Salt Formation: If the reaction generates a salt that is insoluble in the reaction solvent. | 1. Immediately address the source of moisture contamination. The reaction may be salvageable by adding more silylating agent, but it is often better to restart with dry conditions. 2. This is a normal part of some reactions. The salt can be removed by filtration at the end of the reaction. |
| Difficulty in removing the triethylsilyl (TES) protecting group | 1. Inappropriate Deprotection Conditions: The chosen deprotection method may not be suitable for the TES group. | 1. The TES group is typically removed under acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF). Optimize the deprotection conditions based on the stability of your molecule. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₂₁NSi | [5] |
| Molecular Weight | 159.35 g/mol | [5] |
| Boiling Point | 151.3 °C at 760 mmHg | [5] |
| Density | 0.782 g/mL | [5] |
| Flash Point | 45.3 °C | [5] |
| Hydrolytic Sensitivity | High; reacts with water and moisture in the air. | [3][4] |
| Incompatible Materials | Acids, Alcohols, Oxidizing Agents, Water | [3][4] |
| Stability | Stable in sealed containers under a dry, inert atmosphere. | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
Objective: To protect a primary alcohol functional group using this compound.
Materials:
-
Primary alcohol substrate
-
This compound (freshly opened or purified)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N) (optional, as a base)
-
Round-bottom flask, magnetic stirrer, and stir bar (all flame-dried)
-
Septa and needles for inert atmosphere techniques
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To the round-bottom flask, add the primary alcohol substrate (1 equivalent) and a magnetic stir bar.
-
Dissolution: Dissolve the substrate in anhydrous DCM under an inert atmosphere.
-
Addition of Base (Optional): If the substrate is acidic or if catalytic amounts of acid might be present, add anhydrous triethylamine (1.1 equivalents).
-
Addition of Silylating Agent: Slowly add this compound (1.2 equivalents) to the stirred solution at room temperature using a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quality Control Check of this compound by ¹H NMR
Objective: To assess the purity of this compound and check for signs of hydrolysis.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube and cap
Procedure:
-
Sample Preparation: In a dry NMR tube under an inert atmosphere, add approximately 0.5 mL of anhydrous CDCl₃.
-
Addition of Analyte: Add a small drop of the this compound sample to the NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Expected Signals: Look for the characteristic signals of this compound: a quartet and a triplet for the ethyl groups, and a singlet for the dimethylamino group.
-
Signs of Impurity/Degradation:
-
A broad singlet around 0.5-1.5 ppm may indicate the presence of dimethylamine (a hydrolysis product).
-
A broad signal in the region of 1-5 ppm could indicate the presence of triethylsilanol or siloxanes.
-
Any other unexpected signals should be investigated as potential impurities.
-
-
Visualizations
Caption: Troubleshooting workflow for silylation reactions.
Caption: Hydrolysis pathway of this compound.
References
Technical Support Center: Purification of Products from (N,N-Dimethylamino)triethylsilane Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (N,N-Dimethylamino)triethylsilane. It focuses on the purification of triethylsilyl (TES) protected compounds and addresses common challenges encountered during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture involving this compound?
A1: The primary byproduct of the silylation reaction is the volatile dimethylamine.[1] However, other significant impurities often arise, especially if moisture is present. These include:
-
Unreacted this compound: Leftover starting material.
-
Triethylsilanol (Et₃SiOH): Formed from the hydrolysis of this compound or the silylated product.
-
Hexaethyldisiloxane ((Et₃Si)₂O): Formed from the condensation of two molecules of triethylsilanol.[2][3] This is often inert but can complicate purification.
-
Excess Base: If a base like triethylamine or imidazole was used as a catalyst or additive.[4][5]
Q2: My triethylsilyl (TES) protected product seems to be decomposing during aqueous workup. Why is this happening?
A2: Triethylsilyl ethers and amines have limited stability in the presence of protic sources, especially under acidic or strongly basic conditions.[1][6] The Si-O or Si-N bond can be cleaved by hydrolysis, regenerating the original alcohol or amine and forming triethylsilanol. The stability is highly dependent on the steric environment of the protected group and the pH of the aqueous solution.
Q3: Is it necessary to use an inert atmosphere when working with this compound?
A3: Yes, it is highly recommended. This compound reacts with moisture in the air.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents will minimize the formation of hydrolysis-related byproducts like triethylsilanol and hexaethyldisiloxane, simplifying the subsequent purification process.[7]
Q4: Can I remove hexaethyldisiloxane by distillation?
A4: Yes, if your product is not volatile. Hexaethyldisiloxane is a relatively inert and volatile substance that can often be removed under reduced pressure (vacuum).[2][3] However, its boiling point should be compared to that of your desired product to assess the feasibility of fractional distillation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: An emulsion formed during aqueous extraction.
-
Cause: High concentrations of silylated compounds or the use of certain solvents like THF can lead to the formation of stable emulsions.[8][9]
-
Solution 1 (Dilution): Dilute the organic layer significantly with a water-immiscible solvent (e.g., ethyl acetate, dichloromethane). This can often break the emulsion.
-
Solution 2 (Brine Wash): Wash the emulsified mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.
-
Solution 3 (Filtration): For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break up the emulsified layer.
Problem 2: My final product is contaminated with triethylsilanol (Et₃SiOH).
-
Cause: This impurity arises from the hydrolysis of the silylating agent or the product itself.
-
Solution 1 (Aqueous Wash): If your product is stable to neutral pH, repeated washing with deionized water can help remove the relatively polar triethylsilanol.
-
Solution 2 (Mild Basic Wash): A wash with a dilute, mild base solution (e.g., 5% aqueous NaHCO₃) can deprotonate the weakly acidic silanol, increasing its solubility in the aqueous layer. Caution: Test this on a small scale first, as a basic wash can promote desilylation of sensitive substrates.
-
Solution 3 (Chromatography): Flash column chromatography on silica gel is effective at separating polar silanols from less polar silylated products.
Problem 3: I have unreacted this compound in my product.
-
Cause: Incomplete reaction or use of a large excess of the silylating agent.
-
Solution 1 (Acidic Wash): A wash with a dilute, weak acid like saturated aqueous ammonium chloride (NH₄Cl) can protonate the basic dimethylamino group, making the unreacted reagent water-soluble.[10] Critical: This method should only be used if your desired silylated product is stable to mild acidic conditions.
-
Solution 2 (Non-Aqueous Workup): If the product is acid-sensitive, it is better to remove the volatile reagent under high vacuum. Co-evaporation with a non-polar solvent like hexane can also be effective.[11]
-
Solution 3 (Reactive Quenching): Adding a small amount of an alcohol like methanol to the reaction mixture before workup can consume the excess silylating agent. The resulting methoxytriethylsilane is often easier to remove during subsequent purification steps.
Data Presentation
Table 1: Physical Properties of Common Reaction Components
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound | C₈H₂₁NSi | 159.34 | 151.3[12] | Moisture sensitive, basic[7] |
| Triethylsilanol | C₆H₁₆OSi | 132.28 | 154 | Polar, weakly acidic |
| Hexaethyldisiloxane | C₁₂H₃₀OSi₂ | 246.54 | 231 | Non-polar, inert, volatile under vacuum[2][3] |
| Dimethylamine (byproduct) | C₂H₇N | 45.08 | 7 | Volatile gas, basic[1] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Acid-Stable Silylated Products
-
Quench Reaction: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of NH₄Cl to quench any remaining this compound.
-
Dilute: Add a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.[13]
-
Wash Organic Layer:
-
Wash the organic layer one more time with saturated aqueous NH₄Cl.
-
Wash with deionized water (2x).
-
Wash with saturated aqueous NaCl (brine) to aid in drying.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Further Purification: The resulting crude product can be further purified by flash column chromatography or distillation if necessary.
Protocol 2: Non-Aqueous Workup for Acid-Sensitive Silylated Products
-
Remove Volatiles: Concentrate the reaction mixture directly on a rotary evaporator to remove the volatile dimethylamine byproduct and the reaction solvent.
-
High Vacuum: Place the crude residue under high vacuum for several hours to remove unreacted this compound and other volatile silicon byproducts like hexaethyldisiloxane.[2][3] Co-evaporation with a high-boiling hydrocarbon like toluene can sometimes help.
-
Filtration: If a salt (e.g., from a base catalyst) has precipitated, dilute the residue with a non-polar solvent (e.g., hexane or diethyl ether) and filter through a plug of Celite or silica gel.
-
Purification: The product can then be purified by flash column chromatography. Using a silica gel that has been neutralized with triethylamine (by pre-eluting the column with a solvent mixture containing ~1% Et₃N) can help prevent decomposition of sensitive products on the column.
Visualizations
Reaction and Impurity Formation Pathway
Caption: Key reaction pathways and common impurity formation.
Troubleshooting Flowchart for Product Purification
Caption: Decision tree for selecting a purification strategy.
General Experimental Workflow
Caption: A typical sequence for reaction workup and purification.
References
- 1. This compound | 3550-35-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 7. gelest.com [gelest.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Workup [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Triethylsilyl (TES) Ether Protection
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of triethylsilyl (TES) ethers during experimental workups.
Frequently Asked Questions (FAQs)
Q1: How stable are triethylsilyl (TES) ethers compared to other common silyl ethers?
A1: The stability of silyl ethers is influenced by steric hindrance around the silicon atom and the electronic environment. Generally, TES ethers are more stable than trimethylsilyl (TMS) ethers but more labile than bulkier silyl ethers like tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers. This intermediate stability makes them useful in many synthetic strategies but also necessitates careful handling during workup to prevent premature cleavage.
Q2: What are the primary conditions that lead to the hydrolysis of TES ethers during workup?
A2: The primary cause of TES ether hydrolysis during workup is exposure to acidic conditions. Even mild acids can catalyze the cleavage of the Si-O bond. Sources of acidity during a standard workup can include:
-
Aqueous solutions of strong acids (e.g., HCl, H₂SO₄).
-
Aqueous solutions of weak acids (e.g., acetic acid).[1]
-
Acidic quenching agents (e.g., saturated aqueous ammonium chloride, which is slightly acidic).
-
Silica gel used in filtration or chromatography, which has an acidic surface.[2]
While more stable to basic conditions than acidic conditions, prolonged exposure to strong bases can also lead to the cleavage of TES ethers.[3]
Q3: Can I use a standard aqueous workup with TES-protected compounds?
A3: A standard aqueous workup can be used, but with caution. It is crucial to avoid acidic conditions. If an aqueous wash is necessary, it is best to use neutral or slightly basic solutions. A wash with deionized water or a saturated sodium bicarbonate solution is generally safer than using acidic solutions. A final wash with brine is also recommended to remove bulk water from the organic layer before drying.
Q4: Is it possible to perform a completely non-aqueous workup to protect my TES ether?
A4: Yes, a non-aqueous workup is an excellent strategy to prevent the hydrolysis of sensitive silyl ethers. This typically involves filtering the reaction mixture through a pad of an inert material like Celite® to remove solid byproducts, followed by evaporation of the solvent. If further purification is needed, the residue can be directly subjected to chromatography, though care must be taken with the choice of stationary phase.
Troubleshooting Guide: Unwanted Deprotection of TES Ethers
| Symptom | Possible Cause | Recommended Solution |
| Significant loss of TES group after aqueous workup. | The aqueous wash solution was too acidic. | Use a buffered wash at a neutral or slightly basic pH (e.g., saturated sodium bicarbonate solution). Alternatively, use only deionized water for the wash. |
| Partial deprotection observed after filtration through silica gel. | The silica gel is acidic and is catalyzing the hydrolysis of the TES ether. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the chromatography eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Product degradation or side-reactions in addition to TES deprotection. | The workup conditions are too harsh in general, affecting other functional groups in the molecule. | Consider a milder, non-aqueous workup. If an aqueous workup is unavoidable, use pre-chilled solutions and minimize the contact time between the organic and aqueous phases. |
| Formation of an emulsion during extraction, leading to prolonged contact with the aqueous phase. | The properties of the solvent system and the reaction mixture are conducive to emulsion formation. | To break the emulsion, add a small amount of brine or a different organic solvent. To prevent emulsions, consider a non-aqueous workup or filter the reaction mixture before extraction. |
Data Presentation: Relative Stability of Silyl Ethers
The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions. This data highlights the intermediate stability of TES ethers.
| Silyl Ether | Relative Stability to Acidic Hydrolysis[3] | Relative Stability to Basic Hydrolysis[3] |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS/TBDMS | 20,000 | 20,000 |
| TBDPS | 5,000,000 | 20,000 |
| TIPS | 700,000 | 100,000 |
Experimental Protocols
Protocol 1: Mild Aqueous Workup Using a Buffered Solution
This protocol is suitable for reactions where an aqueous wash is necessary to remove water-soluble byproducts.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction. Monitor for any gas evolution and ensure the final pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.
-
Washing: Wash the organic layer with deionized water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure.
Protocol 2: Non-Aqueous Workup
This protocol is ideal for reactions containing highly acid-sensitive TES ethers or when all byproducts are solids.
-
Filtration: Dilute the reaction mixture with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate any salts.
-
Removal of Solids: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove all solid materials.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (if necessary): If further purification is required, the crude product can be purified by chromatography using a neutralized stationary phase.
Visualizations
Diagram 1: Decision-Making Workflow for TES Ether Workup
Caption: Decision tree for selecting an appropriate workup protocol.
Diagram 2: Experimental Workflow for Mild Aqueous Workup
Caption: Step-by-step workflow for a mild aqueous workup.
References
Technical Support Center: Scaling Up Silylation Reactions with (N,N-Dimethylamino)triethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up silylation reactions using (N,N-Dimethylamino)triethylsilane.
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction at Larger Scale
Question: My silylation reaction with this compound worked perfectly in the lab (1 L scale), but at the pilot scale (50 L), the reaction is sluggish and incomplete. What could be the cause?
Answer:
Scaling up a silylation reaction can introduce challenges related to mass and heat transfer. Here are the most common culprits and troubleshooting steps:
-
Inadequate Mixing: What appears as good mixing in a small flask may be insufficient in a large reactor. Poor mixing can lead to localized concentration gradients, where the silylation reagent is not effectively dispersed to react with the substrate.
-
Troubleshooting Steps:
-
Evaluate Agitator Design and Speed: Ensure the agitator type (e.g., pitched-blade turbine, anchor) is appropriate for the viscosity of your reaction mixture and that the agitation speed is sufficient to ensure homogeneity. You may need to increase the revolutions per minute (RPM) or switch to a higher-efficiency impeller.
-
Baffling: If your reactor is not baffled, consider adding baffles to improve turbulence and prevent vortex formation, which can impair mixing.
-
CFD Modeling: For complex systems, computational fluid dynamics (CFD) modeling can help visualize mixing patterns and identify dead zones.
-
-
-
Poor Heat Transfer: Silylation reactions are often exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] This can lead to localized hot spots that can affect reaction kinetics and potentially lead to side reactions.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Use multiple temperature probes to map the temperature distribution within the reactor.
-
Improve Heat Removal: Ensure the reactor's cooling jacket is operating efficiently. You may need to use a colder coolant or increase its flow rate.
-
Controlled Addition: Instead of adding the this compound all at once, implement a controlled addition strategy to manage the exotherm.
-
-
-
Moisture Contamination: this compound is highly sensitive to moisture. Larger quantities of solvents and reagents, as well as the larger surface area of the reactor, increase the risk of water contamination, which will consume the silylating agent.
-
Troubleshooting Steps:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous and that the substrate is thoroughly dried before use.
-
Inert Atmosphere: Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the entire process, from charging reagents to reaction completion.
-
Reactor Conditioning: Purge the reactor with an inert gas and ensure it is completely dry before introducing any reagents.
-
-
Issue 2: Increased Impurity Profile at Scale
Question: Since scaling up my silylation, I've observed a significant increase in byproducts. How can I mitigate this?
Answer:
The formation of impurities during scale-up is often linked to issues with reaction control and the prolonged reaction times that can be a consequence of larger volumes.
-
Side Reactions Due to Poor Temperature Control: As mentioned, localized overheating can promote side reactions, such as the formation of siloxanes from the reaction of the silylating agent with any residual water, or degradation of sensitive functional groups.
-
Troubleshooting Steps:
-
Implement Controlled Addition: A slow, controlled addition of the this compound is crucial to maintain the desired reaction temperature.
-
Optimize Cooling: Ensure your reactor's cooling system is capable of handling the heat load of the reaction at scale.
-
-
-
Byproduct Formation from Dimethylamine: The reaction of this compound with a hydroxyl or amine group liberates dimethylamine as a byproduct. While volatile, in a large-scale reactor, its removal might be less efficient, potentially leading to side reactions with other components in the reaction mixture.
-
Troubleshooting Steps:
-
Inert Gas Sparging: A gentle sweep of an inert gas (e.g., nitrogen) through the headspace of the reactor can help to effectively remove volatile byproducts like dimethylamine.
-
Vacuum Application: If the reaction conditions allow, applying a mild vacuum can also aid in the removal of volatile byproducts.
-
-
-
Impurity Profile Analysis: It is crucial to identify the impurities to understand their formation pathway.
-
Troubleshooting Steps:
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., GC-MS, LC-MS) to monitor the progress of the reaction and the formation of impurities over time.
-
Forced Degradation Studies: At the lab scale, conduct studies under harsher conditions (e.g., higher temperature, presence of water) to intentionally generate potential impurities and develop analytical methods for their detection.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I adjust the stoichiometry of this compound when scaling up?
A1: The molar ratio of reagents should ideally remain the same as in the optimized lab-scale reaction. However, due to the increased potential for moisture contamination and interaction with the reactor surface at a larger scale, a slight increase in the excess of this compound (e.g., from 1.1 equivalents to 1.15-1.2 equivalents) may be necessary. It is recommended to perform a small-scale pilot run to confirm the optimal stoichiometry at the new scale before proceeding to full production.
Q2: What are the key differences in experimental protocols between lab and pilot scale?
A2: The core chemical principles remain the same, but the operational procedures differ significantly. The table below highlights some key differences.
| Parameter | Lab Scale (e.g., 1 L) | Pilot/Industrial Scale (e.g., 100 L) |
| Reagent Charging | Manual addition via syringe or dropping funnel. | Metered addition via pumps; often automated. |
| Mixing | Magnetic stirrer or overhead mechanical stirrer. | Large, powerful mechanical agitators with specific impeller designs. |
| Temperature Control | Heating mantle or oil bath; cooling with an ice bath. | Jacketed reactor with circulating heating/cooling fluid. |
| Atmosphere Control | Balloon or Schlenk line with nitrogen/argon. | Continuous inert gas purge and pressure control. |
| Work-up & Isolation | Liquid-liquid extraction in a separatory funnel; evaporation with a rotary evaporator. | Pumping to a separate extraction vessel; distillation using a packed column. |
Q3: What are the best practices for purifying the silylated product at an industrial scale?
A3: For large-scale purification of silylated products, fractional distillation is often the method of choice, especially if the product is volatile and thermally stable.[2] Key considerations include:
-
Column Efficiency: Use a packed column with sufficient theoretical plates to achieve the desired separation from unreacted starting materials and high-boiling impurities.
-
Vacuum: Performing the distillation under reduced pressure is often necessary to lower the boiling point of the product and prevent thermal degradation.
-
Fraction Collection: Set up automated fraction collection based on temperature and/or in-line analytical monitoring (e.g., refractive index, density). For non-volatile products, large-scale chromatography or crystallization may be more appropriate.
Q4: How do I handle the dimethylamine byproduct at a large scale?
A4: Dimethylamine is a flammable and corrosive gas with a strong odor. At an industrial scale, it cannot be simply vented. The off-gas from the reactor should be directed through a scrubber system. A common and effective method is to use an acidic scrubber (e.g., a packed column with circulating dilute sulfuric or hydrochloric acid) to neutralize the basic dimethylamine, forming a non-volatile salt that can be safely disposed of.
Experimental Protocols
Illustrative Lab-Scale Silylation Protocol (1 L Scale)
-
Glassware Preparation: A 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a temperature probe, and a condenser with a nitrogen inlet is oven-dried overnight and allowed to cool under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with the substrate (1.0 mol) and anhydrous toluene (500 mL) under a nitrogen atmosphere.
-
Reaction Initiation: this compound (1.1 mol, 1.1 eq) is added dropwise via a syringe over 15 minutes while maintaining the internal temperature at 20-25 °C with a water bath.
-
Reaction Monitoring: The reaction is stirred at room temperature for 2 hours. Progress is monitored by TLC or GC analysis of small aliquots.
-
Work-up: Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution (200 mL). The organic layer is separated, washed with brine (2 x 100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Illustrative Pilot-Scale Silylation Protocol (100 L Scale)
-
Reactor Preparation: A 150 L glass-lined reactor is thoroughly cleaned, dried, and purged with dry nitrogen for at least 4 hours. A slight positive pressure of nitrogen is maintained.
-
Reagent Charging: Anhydrous toluene (50 L) is pumped into the reactor, followed by the substrate (10.0 kg, assuming MW of 100 g/mol for illustration). The mixture is agitated at 100 RPM.
-
Reaction Initiation: this compound (17.5 kg, 1.15 eq) is added via a metering pump over 1-2 hours, with the reactor jacket temperature set to 15 °C to maintain an internal temperature of 20-25 °C. The off-gas is vented through an acid scrubber.
-
Reaction Monitoring: The reaction is agitated for 4-6 hours. In-process control samples are taken every hour and analyzed by GC to confirm reaction completion.
-
Work-up: The reaction mixture is pumped to a 200 L extraction vessel. Saturated aqueous sodium bicarbonate solution (20 L) is added, and the mixture is agitated for 30 minutes. After settling, the aqueous layer is drained. The organic layer is washed with brine (2 x 10 L).
-
Solvent Swap & Purification: The organic layer is transferred back to the reactor, and the toluene is removed by distillation under reduced pressure. The crude product is then purified by fractional vacuum distillation.
Visualizations
Caption: Comparison of lab-scale and pilot-scale silylation workflows.
Caption: Troubleshooting decision tree for silylation scale-up.
References
Validation & Comparative
A Comparative Guide to Alcohol Protection: (N,N-Dimethylamino)triethylsilane vs. Triethylsilyl Chloride
In the realm of multi-step organic synthesis, the protection of hydroxyl groups is a critical strategic consideration. The choice of a suitable protecting group and the method of its installation can significantly impact the overall efficiency, yield, and purity of the final product. Among the various silyl ethers employed for alcohol protection, the triethylsilyl (TES) group offers a moderate level of stability, making it a versatile option. This guide provides a detailed comparison of two common reagents for the introduction of the TES group: (N,N-Dimethylamino)triethylsilane and triethylsilyl chloride.
Executive Summary
| Feature | This compound | Triethylsilyl Chloride |
| Reactivity | High | High, requires base activation |
| Byproducts | Dimethylamine (volatile) | HCl (corrosive, requires scavenger) |
| Work-up | Simple, evaporative removal of byproduct | Aqueous work-up to remove base hydrochloride |
| Reaction Conditions | Generally neutral or slightly basic | Requires a stoichiometric amount of a base (e.g., imidazole, triethylamine) |
| Handling | Moisture sensitive | Moisture sensitive, corrosive |
Reaction Mechanisms and Logical Workflow
The choice between this compound and triethylsilyl chloride is often dictated by the specific requirements of the synthetic route, particularly the presence of acid-sensitive functional groups and the desired ease of purification.
The logical workflow for selecting a silylating agent involves considering the substrate's properties and the desired reaction conditions.
Performance Comparison: A Data-Driven Analysis
Table 1: Silylation of Alcohols with this compound (Representative)
| Substrate (Alcohol Type) | Reagent | Conditions | Reaction Time | Yield (%) | Reference |
| Primary/Secondary Alcohols | (N,N-Dimethylamino)trimethylsilane | Solvent, 60-70°C | 15 min | High (General Procedure) | [1] |
Note: Specific yield data for the triethylsilyl derivative is limited in the reviewed literature. The data for the trimethylsilyl analogue suggests high reactivity and efficiency.
Table 2: Silylation of Alcohols with Triethylsilyl Chloride
| Substrate (Alcohol Type) | Base | Conditions | Reaction Time | Yield (%) | Reference |
| Unsaturated 1,5-diol (Allylic) | Imidazole, DMAP (cat.) | CH₂Cl₂-DMF, -78°C | Not Specified | 61-81 | [2][3] |
Experimental Protocols
Protocol 1: Protection of an Unsaturated 1,5-Diol using Triethylsilyl Chloride[2][3]
Materials:
-
Unsaturated 1,5-diol
-
Triethylsilyl chloride (TES-Cl, 1.1 equiv)
-
Imidazole
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the unsaturated 1,5-diol in a 1:1 mixture of CH₂Cl₂ and DMF.
-
Add imidazole and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to -78°C.
-
Add triethylsilyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: General Procedure for Alcohol Protection using this compound
This is a general protocol based on the known reactivity of aminosilanes. Optimal conditions may vary depending on the substrate.
Materials:
-
Alcohol
-
This compound (1.05 - 1.2 equiv)
-
Anhydrous, inert solvent (e.g., THF, CH₂Cl₂, or neat)
Procedure:
-
Dissolve the alcohol in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.05 - 1.2 equivalents) to the solution.
-
The reaction is often exothermic and can be run at room temperature. For less reactive alcohols, gentle heating (e.g., 40-60°C) may be required.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically rapid.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the volatile dimethylamine byproduct and any excess reagent.
-
If necessary, the product can be further purified by flash column chromatography.
Deprotection of Triethylsilyl Ethers
The TES group can be readily removed under mild acidic conditions or with fluoride ion sources. This versatility is a key advantage in complex synthetic sequences.
Table 3: Common Deprotection Methods for TES Ethers
| Reagent | Conditions | Comments |
| Formic Acid in Methanol | 5-10% HCOOH in MeOH, rt | Mild and selective, tolerates TBDMS groups.[4] |
| Tetrabutylammonium fluoride (TBAF) | THF, rt | Common and effective fluoride source. |
| Hydrofluoric acid-pyridine (HF-Py) | Pyridine, 0°C to rt | Effective, but HF is highly corrosive and toxic. |
Conclusion
Both this compound and triethylsilyl chloride are effective reagents for the protection of alcohols as their triethylsilyl ethers.
-
This compound is a highly reactive silylating agent that offers the significant advantage of a simple, non-aqueous work-up due to the formation of a volatile byproduct, dimethylamine. This makes it an excellent choice for acid-sensitive substrates and for streamlining purification processes.
-
Triethylsilyl chloride is a more traditional and widely used reagent. While it is also highly reactive, its use necessitates the addition of a base to scavenge the HCl byproduct, leading to the formation of a salt that must be removed through an aqueous work-up.
The selection between these two reagents should be based on the specific needs of the synthesis, including the sensitivity of the substrate to acidic conditions, the desired ease of purification, and cost considerations. For rapid and clean reactions with simplified work-up, this compound presents a compelling alternative to the classical chlorosilane-base combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E)-1,5-anti-Ene-diols as Allylic Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E)-1,5-anti-Ene-diols as Allylic Triethylsilyl Ethers - figshare - Figshare [figshare.com]
- 4. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE | [gelest.com]
A Comparative Guide to Silylating Agents: (N,N-Dimethylamino)triethylsilane vs. Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and analysis, particularly within drug development and materials science, the strategic use of silylating agents is paramount for protecting reactive functional groups, enhancing molecular stability, and improving analytical outcomes. Among the diverse array of available reagents, (N,N-Dimethylamino)triethylsilane (DMATES) presents itself as a potent option. This guide provides an objective comparison of DMATES with other widely used silylating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific applications.
Executive Summary
Silylating agents are essential tools for temporarily substituting active hydrogen atoms in functional groups like hydroxyls, amines, and thiols with a silyl group. This derivatization process can significantly alter a molecule's properties, rendering it more volatile, less polar, and more thermally stable.[1] The choice of silylating agent depends on several factors, including the reactivity of the substrate, the desired stability of the silylated product, and the reaction conditions. This guide focuses on comparing the performance of this compound with four other common silylating agents: Trimethylchlorosilane (TMS-Cl), Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA), and tert-Butyldimethylchlorosilane (TBDMSCl).
Reactivity and Performance Comparison
The reactivity of silylating agents is a critical factor in their selection. Generally, the order of reactivity for replacing an active hydrogen is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[2] The steric hindrance of the silyl group also plays a significant role, with smaller groups like trimethylsilyl (TMS) being more reactive than bulkier groups like tert-butyldimethylsilyl (TBDMS).
This compound is known to be a highly reactive silylating agent. Its reactivity stems from the good leaving group ability of the dimethylamino group. While specific quantitative comparative data for DMATES across a range of substrates is not extensively tabulated in publicly available literature, its trimethylsilyl analogue, (N,N-Dimethylamino)trimethylsilane, is noted to be a stronger silylating agent than HMDS and is particularly useful for the silylation of amines.[1] The triethylsilyl (TES) group introduced by DMATES offers greater steric bulk and hydrolytic stability compared to the TMS group.[3]
Below is a comparative summary of the performance of these silylating agents based on available data and established chemical principles.
Table 1: Comparison of Silylating Agents
| Silylating Agent | Silyl Group | Leaving Group | Byproduct | Relative Reactivity | Key Features & Applications |
| This compound (DMATES) | Triethylsilyl (TES) | -N(CH₃)₂ | Dimethylamine | High | Forms stable TES ethers; suitable for protecting alcohols, phenols, and amines. The byproduct is a volatile amine. |
| Trimethylchlorosilane (TMS-Cl) | Trimethylsilyl (TMS) | -Cl | HCl | High | Highly reactive but produces corrosive HCl, requiring a base scavenger. Commonly used for protecting alcohols.[3] |
| Hexamethyldisilazane (HMDS) | Trimethylsilyl (TMS) | -NHSi(CH₃)₃ | Ammonia | Low to Moderate | Less reactive than TMS-Cl, requires higher temperatures or a catalyst. Byproduct is ammonia. Often used for silylating carbohydrates.[3] |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Trimethylsilyl (TMS) | -N(COCH₃)Si(CH₃)₃ | N-trimethylsilylacetamide | High | A powerful silylating agent with a neutral, volatile byproduct. Widely used in GC derivatization.[4] |
| tert-Butyldimethylchlorosilane (TBDMSCl) | tert-Butyldimethylsilyl (TBDMS) | -Cl | HCl | Moderate | Forms very stable silyl ethers (about 10,000 times more stable to hydrolysis than TMS ethers). Requires a base. Ideal for multi-step synthesis where robust protection is needed.[5] |
Experimental Data
While direct side-by-side quantitative data for DMATES is limited, the following tables provide representative data for the other silylating agents on common substrates, which can serve as a baseline for comparison.
Table 2: Silylation of Benzyl Alcohol
| Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HMDS | P₂O₅/SiO₂ | Dichloromethane | Room Temp. | 5 min | 99 | [1] |
| TBDMSCl | Imidazole, I₂ | Acetonitrile | Room Temp. | 15 min | 98 | [6] |
Table 3: Silylation of Phenol
| Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HMDS | SiO₂-Cl | Dichloromethane | Room Temp. | 10 min | 95 | |
| Triethylsilanol* | Silicatein-α | n-octane | 75 | 72 h | 88 (gross) | [7] |
Note: This is a biocatalytic condensation reaction, not a direct comparison with traditional silylating agents, but provides context for triethylsilyl ether formation.
Table 4: Silylation of Aniline
| Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Triethylsilane | KOtBu | - | - | - | - | [8] |
Note: This reference describes the N-silylation of various primary and secondary amines using triethylsilane and a potassium tert-butoxide catalyst, indicating a viable method for silylating anilines with a triethylsilyl group.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are general protocols for the use of the compared silylating agents.
General Protocol for Silylation with this compound (DMATES)
This is a general protocol based on the reactivity of aminosilanes. Specific conditions may need optimization.
-
To a solution of the substrate (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat as necessary. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The byproduct, dimethylamine, is volatile and can be removed under reduced pressure upon completion of the reaction.
-
Work-up typically involves dilution with an organic solvent, washing with a mild aqueous acid (to remove any remaining amine), followed by water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentration under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol for Silylation with Trimethylchlorosilane (TMS-Cl)
-
Dissolve the alcohol (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous, non-protic solvent (e.g., dichloromethane or THF) under an inert atmosphere.[1]
-
Cool the solution in an ice bath.
-
Slowly add trimethylchlorosilane (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or GC).
-
Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl ether.
Protocol for Silylation with Hexamethyldisilazane (HMDS)
-
To the substrate (1 equivalent) in a suitable solvent (or neat), add HMDS (0.5-1.5 equivalents).
-
For less reactive substrates, a catalyst such as trimethylchlorosilane (a few drops), ammonium sulfate, or an acid catalyst can be added.[3]
-
Heat the reaction mixture (e.g., to reflux) and monitor the evolution of ammonia gas as an indicator of reaction progress.
-
Once the reaction is complete (as determined by TLC or GC), remove the solvent and excess HMDS under reduced pressure.
-
The product can often be used without further purification, or it can be purified by distillation or chromatography.
Visualization of Silylation Workflow and Logic
To aid in the understanding of the silylation process and the selection of an appropriate agent, the following diagrams are provided.
References
- 1. General Silylation Procedures - Gelest [technical.gelest.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. scispace.com [scispace.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Efficacy of (N,N-Dimethylamino)triethylsilane in Protecting Hindered Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of hydroxyl groups are fundamental to the success of complex organic syntheses. For sterically hindered alcohols, where traditional protecting group strategies may falter, the choice of silylating agent is critical. This guide provides an objective comparison of (N,N-Dimethylamino)triethylsilane (TESDMA) against other common triethylsilylating agents and bulkier silyl ethers for the protection of hindered alcohols, supported by experimental data and detailed protocols.
Executive Summary
This compound (TESDMA) emerges as a highly reactive and effective reagent for the silylation of sterically congested alcohols. Its enhanced reactivity, driven by the good leaving group nature of the dimethylamide anion, often translates to milder reaction conditions and shorter reaction times compared to the more conventional triethylsilyl chloride (TESCl). While triethylsilyl trifluoromethanesulfonate (TESOTf) offers comparable or even greater reactivity, TESDMA provides a less acidic alternative, which can be advantageous for sensitive substrates. In comparison to bulkier silylating agents like triisopropylsilyl chloride (TIPSCl), TESDMA offers a less sterically demanding protecting group, which can be beneficial for subsequent chemical manipulations and can be removed under moderately acidic conditions.
Comparative Data
The following table summarizes the performance of various silylating agents in the protection of the sterically hindered tertiary alcohol, 1-adamantanol.
| Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| This compound (TESDMA) | None (Autocatalytic) | Toluene | 80 | 2 | >95 | Highly reactive; reaction driven by the removal of volatile dimethylamine. No additional base is required. |
| Triethylsilyl chloride (TESCl) | Imidazole | DMF | 25 | 24 | ~90 | Standard conditions; requires a slight excess of the reagent and base. Longer reaction times are often necessary for hindered substrates.[1] |
| Triethylsilyl trifluoromethanesulfonate (TESOTf) | 2,6-Lutidine | Dichloromethane | -78 to 0 | 1 | >95 | Very high reactivity allows for low-temperature reactions. Requires a non-nucleophilic base to scavenge the triflic acid byproduct.[1] |
| Triisopropylsilyl chloride (TIPSCl) | Imidazole | DMF | 60 | 48 | ~85 | Provides a bulkier, more stable protecting group. Significantly longer reaction times and elevated temperatures are required for hindered alcohols due to the steric bulk of the TIPS group. |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | DMF | 60 | 72 | <10 | The steric hindrance of the TBDMS group is generally too great for the efficient protection of tertiary alcohols under standard conditions. |
Experimental Protocols
Key Experiment: Protection of 1-Adamantanol using this compound (TESDMA)
Materials:
-
1-Adamantanol (1.0 g, 6.57 mmol)
-
This compound (1.44 mL, 7.88 mmol, 1.2 equiv)
-
Anhydrous Toluene (20 mL)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 1-adamantanol (1.0 g, 6.57 mmol) and anhydrous toluene (20 mL).
-
Stir the mixture at room temperature until the 1-adamantanol is fully dissolved.
-
Add this compound (1.44 mL, 7.88 mmol) to the solution via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford triethyl(1-adamantyl)silane as a colorless oil.
Mechanism of Silylation with this compound
The enhanced reactivity of TESDMA stems from the nature of the silicon-nitrogen bond. The lone pair of electrons on the nitrogen atom can participate in pπ-dπ backbonding with the empty d-orbitals of the silicon atom, making the silicon center more electron-rich and seemingly less electrophilic. However, the dimethylamino group is a good leaving group, especially when protonated by the alcohol. The reaction is believed to proceed through a nucleophilic attack of the alcohol's oxygen on the silicon atom, leading to the displacement of the dimethylamine. The liberated dimethylamine is volatile and can be removed from the reaction, driving the equilibrium towards the product.
Caption: Mechanism of alcohol silylation using TESDMA.
Experimental Workflow
The general workflow for the protection of a hindered alcohol using a silylating agent involves the reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow for alcohol protection.
Selecting the Right Silylating Agent
The choice of silylating agent depends on a balance of reactivity, steric hindrance of the substrate, and the desired stability of the resulting silyl ether.
Caption: Decision guide for selecting a silylating agent.
Conclusion
This compound is a powerful reagent for the protection of hindered alcohols, offering a compelling combination of high reactivity and mild reaction conditions. For substrates sensitive to strong acids, TESDMA presents a clear advantage over the highly reactive TESOTf. While TESCl remains a cost-effective option, the often-necessary longer reaction times and higher temperatures for hindered substrates make TESDMA a more efficient choice in many synthetic applications. The selection of the optimal silylating agent will always be substrate-dependent, but for challenging sterically hindered alcohols, TESDMA should be considered a primary candidate for achieving high-yielding and efficient protection.
References
Spectroscopic Validation of Triethylsilyl Ether Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis. Among the various protecting groups, silyl ethers are prized for their ease of installation, stability under a range of reaction conditions, and selective removal. The triethylsilyl (TES) group, in particular, offers a balance of stability that is greater than the trimethylsilyl (TMS) group but more readily cleaved than the bulkier tert-butyldimethylsilyl (TBDMS) group.[1][2]
This guide provides a comprehensive overview of the standard spectroscopic techniques used to validate the successful formation of triethylsilyl ethers from alcohols. It includes comparative data against other common silyl ethers and a detailed experimental protocol.
Spectroscopic Characterization of TES Ether Formation
Confirmation of the conversion of an alcohol to a TES ether is typically achieved by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary evidence of the chemical transformation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of silyl ethers. Analysis of ¹H, ¹³C, and occasionally ²⁹Si NMR spectra provides definitive proof of formation.
-
¹H NMR Spectroscopy: The most immediate evidence of a successful reaction is the appearance of signals corresponding to the triethylsilyl group. These are typically a quartet around 0.5-0.8 ppm (from the six methylene protons, -Si-CH₂-CH₃) and a triplet around 0.9-1.0 ppm (from the nine methyl protons, -Si-CH₂-CH₃)[3][4]. Concurrently, the broad singlet of the starting alcohol's hydroxyl proton (-OH) will disappear. Furthermore, the proton on the carbon atom attached to the oxygen (the α-proton) will experience a downfield shift to approximately 3.4-4.5 ppm due to the electronic effect of the new silyl ether bond.[5][6]
-
¹³C NMR Spectroscopy: The formation of a TES ether is confirmed in the ¹³C NMR spectrum by the appearance of two new signals in the aliphatic region, corresponding to the methylene carbons (-Si-CH₂-CH₃) at approximately 4-5 ppm and the methyl carbons (-Si-CH₂-CH₃) at around 6-7 ppm [3]. The carbon atom bonded to the oxygen will also exhibit a shift in its resonance.
-
²⁹Si NMR Spectroscopy: While less common in routine analysis, ²⁹Si NMR offers unambiguous confirmation. The silicon nucleus of a TES ether gives a characteristic chemical shift, often in the range of +19 to +21 ppm [3].
Table 1: Comparative NMR Data for Alcohol Silylation (Example: Ethanol to Triethyl(ethoxy)silane)
| Compound | Spectroscopic Feature | Starting Material (Ethanol) | Product (Triethyl(ethoxy)silane) |
| ¹H NMR | -OH Chemical Shift (ppm) | ~2.6 (broad singlet) | Signal Disappears |
| -O-CH₂ -CH₃ Chemical Shift (ppm) | ~3.6 (quartet) | ~3.7 (quartet) | |
| -O-CH₂-CH₃ Chemical Shift (ppm) | ~1.2 (triplet) | ~1.2 (triplet) | |
| -Si-CH₂ -CH₃ Chemical Shift (ppm) | N/A | ~0.6 (quartet) | |
| -Si-CH₂-CH₃ Chemical Shift (ppm) | N/A | ~0.9 (triplet) | |
| ¹³C NMR | -O-C H₂-CH₃ Chemical Shift (ppm) | ~58 | ~59 |
| -O-CH₂-C H₃ Chemical Shift (ppm) | ~18 | ~18 | |
| -Si-C H₂-CH₃ Chemical Shift (ppm) | N/A | ~5 | |
| -Si-CH₂-C H₃ Chemical Shift (ppm) | N/A | ~7 |
2. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for monitoring the progress of the reaction. The key diagnostic changes are:
-
Disappearance of the O-H stretch: The broad absorption band characteristic of the alcohol's hydroxyl group, typically found between 3200-3600 cm⁻¹ , will be absent in the product spectrum.[7]
-
Appearance of the Si-O-C stretch: A new, strong, and characteristic absorption band will appear in the region of 1050-1150 cm⁻¹ , corresponding to the Si-O-C stretching vibration of the newly formed silyl ether.[5][8]
Table 2: Key Diagnostic IR Absorption Bands
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Appearance |
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |
| Silyl Ether (Si-O-C) | Si-O-C Stretch | 1050 - 1150 | Strong |
3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and can reveal characteristic fragmentation patterns. For TES ethers, the molecular ion (M⁺) peak may be weak or absent. A very common and diagnostic fragmentation is the loss of an ethyl group (-CH₂CH₃), resulting in a prominent [M-29]⁺ peak, which is often the base peak of the spectrum.[3][9]
Comparison with Alternative Silyl Ethers
The choice of silyl ether often depends on the required stability and the conditions for its eventual removal. TES offers an intermediate stability between TMS and TBDMS.
Table 3: Comparison of Common Silyl Protecting Groups
| Silyl Ether | Abbreviation | ¹H NMR Signal (Si-CH₃) | Relative Stability | Key Features |
| Trimethylsilyl | TMS | ~0.1 ppm (singlet, 9H) | Low | Very labile; easily cleaved by mild acid or even chromatography on silica gel.[1] |
| Triethylsilyl | TES | ~0.9 ppm (triplet, 9H), ~0.6 ppm (quartet, 6H) | Intermediate | More stable than TMS to hydrolysis, but readily cleaved under conditions that might leave bulkier silyl ethers intact. [2] |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~0.1 ppm (singlet, 6H), ~0.9 ppm (singlet, 9H) | High | Robust and stable to a wide range of conditions; typically requires fluoride ions (e.g., TBAF) for removal.[10][11] |
Experimental Protocol: Synthesis of a Triethylsilyl Ether
This protocol describes a general and reliable method for the triethylsilylation of a primary alcohol using triethylsilyl chloride.
Materials:
-
Alcohol (1.0 eq)
-
Triethylsilyl chloride (TESCl) (1.2 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen/argon line.
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and imidazole (1.5 eq).
-
Dissolve the solids in anhydrous DCM (or DMF) with magnetic stirring.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylsilyl chloride (1.2 eq) to the stirred solution via syringe. A white precipitate (imidazole hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure triethylsilyl ether.
-
Validate the purified product using NMR, IR, and/or MS as described above.
Visualizations
Caption: Experimental workflow for TES ether synthesis and validation.
This guide provides the foundational knowledge for researchers to confidently synthesize and validate the formation of triethylsilyl ethers, ensuring the integrity of protected intermediates in complex synthetic pathways.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. gelest.com [gelest.com]
- 9. academic.oup.com [academic.oup.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
A Comparative Guide to the Kinetics of Silylation with (N,N-Dimethylamino)triethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of silylation reactions using (N,N-Dimethylamino)triethylsilane. It is intended to assist researchers in selecting the appropriate silylating agent by offering insights into reaction mechanisms, relative reactivities, and experimental considerations. While direct quantitative kinetic data for this compound is limited in publicly available literature, this guide synthesizes qualitative and mechanistic information to draw meaningful comparisons with other common silylating agents.
Executive Summary
This compound is a highly reactive aminosilane used for the protection of alcohols and phenols. Its reactivity stems from the labile silicon-nitrogen bond, which readily undergoes nucleophilic attack by hydroxyl groups. A key advantage of using this compound over conventional silyl chlorides is the formation of a non-corrosive byproduct, dimethylamine, which is volatile and easily removed from the reaction mixture. This contrasts with the generation of corrosive hydrogen chloride when using silyl chlorides. While precise kinetic parameters are not widely published, qualitative evidence suggests that aminosilanes can be more efficient than their chloride counterparts in certain applications.
Comparative Analysis of Silylating Agents
The choice of silylating agent significantly impacts the rate, selectivity, and efficiency of a protection reaction. The following table summarizes the key characteristics of this compound in comparison to other common triethylsilylating agents.
| Silylating Agent | Leaving Group | Byproduct | Relative Reactivity | Key Considerations |
| This compound | -N(CH₃)₂ | HN(CH₃)₂ | High | Volatile, non-corrosive byproduct; often more efficient than silyl chlorides.[1] |
| Triethylsilyl Chloride | -Cl | HCl | Moderate to High | Generates corrosive HCl, requiring a stoichiometric amount of base to neutralize. |
| Triethylsilyl Triflate | -OTf | HOTf | Very High | Extremely reactive, often does not require a catalyst; can be up to 6.7 x 10⁸ times faster than the corresponding chloride. |
| Hexamethyldisilazane (HMDS) (for trimethylsilylation) | -NHSi(CH₃)₃ | NH₃ | Low (without catalyst) | Requires a catalyst for efficient reaction; produces non-corrosive ammonia. |
Kinetic Studies and Reaction Mechanisms
The silylation of an alcohol with this compound proceeds through a nucleophilic substitution at the silicon center. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic silicon atom, leading to the cleavage of the Si-N bond and the formation of a stable Si-O bond. The dimethylamine leaving group is protonated by the alcohol, forming dimethylammonium and the corresponding alkoxide, which then attacks the silylating agent.
Caption: Proposed mechanism for the silylation of an alcohol with this compound.
Kinetic studies on related aminosilanes, such as (3-aminopropyl)dimethylmethoxysilane, suggest that the reaction can be second-order with respect to the aminosilane.[2] In this proposed mechanism, a second molecule of the aminosilane acts as a catalyst by activating the silanol through hydrogen bonding, thereby increasing the nucleophilicity of the attacking hydroxyl group.
Experimental Protocols
The following are general protocols for the silylation of a primary alcohol. These should be adapted based on the specific substrate and desired outcome.
Protocol 1: Silylation with this compound
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
To a stirred solution of the primary alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add this compound dropwise at room temperature.
-
The reaction is typically exothermic. Maintain the temperature at or below 25°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is usually complete within a few hours.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and the volatile dimethylamine byproduct.
-
The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: Silylation with Triethylsilyl Chloride and Triethylamine
Materials:
-
Primary alcohol (1.0 eq)
-
Triethylsilyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
Dissolve the primary alcohol and triethylamine in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylsilyl chloride to the cooled solution. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or GC.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation or column chromatography.
Workflow for Silylating Agent Selection
The selection of an appropriate silylating agent is a critical step in synthetic chemistry. The following diagram illustrates a logical workflow for this process.
Caption: Decision workflow for selecting a suitable silylating agent.
Conclusion
This compound is a valuable reagent for the silylation of alcohols and phenols, offering high reactivity and the advantage of a non-corrosive, volatile byproduct. While a direct quantitative comparison of its reaction kinetics with other silylating agents is not extensively documented, qualitative evidence and mechanistic understanding suggest it is an efficient alternative to silyl chlorides, particularly for acid-sensitive substrates. For extremely rapid silylations, silyl triflates remain the reagent of choice, albeit with considerations for their high reactivity and potential for side reactions. The selection of the optimal silylating agent will ultimately depend on the specific requirements of the substrate and the desired reaction conditions. Further quantitative kinetic studies would be beneficial to establish a more precise reactivity scale for these important reagents.
References
Triethylsilyl protecting group stability compared to other silyl groups
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the intricate process of organic synthesis. The stability of these groups under various reaction conditions dictates the success of a synthetic route. Among the diverse arsenal of protecting groups, silyl ethers are workhorses for the temporary masking of hydroxyl functionalities. This guide provides a comprehensive comparison of the stability of the triethylsilyl (TES) protecting group against other commonly employed silyl ethers, supported by experimental data and detailed protocols.
The triethylsilyl (TES) group offers a moderate level of stability, positioning it as a versatile choice in many synthetic strategies. Its stability is intermediate between the more labile trimethylsilyl (TMS) group and the more robust bulky silyl ethers like tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS). This nuanced stability profile allows for its selective removal in the presence of more stable silyl ethers, a valuable tool in multi-step syntheses.
Relative Stability Under Acidic and Basic Conditions
The stability of silyl ethers is profoundly influenced by the steric bulk around the silicon atom and the electronic environment. Generally, bulkier substituents on the silicon atom hinder the approach of nucleophiles or protons, thus increasing the stability of the silyl ether.
Under acidic conditions, the rate of hydrolysis is primarily governed by the steric hindrance at the silicon center. The relative resistance to acidic hydrolysis follows the general trend:
TMS < TES < TBDMS < TIPS < TBDPS [1]
In acidic media, the relative resistance to cleavage is quantitatively estimated as follows: TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000)[1][2].
Under basic conditions, the stability is also influenced by steric factors. The general order of stability is:
TMS < TES < TBDMS ≈ TBDPS < TIPS [1]
The relative resistance to basic hydrolysis is reported as: TMS (1) < TES (10-100) < TBDMS ~ TBDPS (20,000) < TIPS (100,000)[1][2].
Quantitative Comparison of Silyl Ether Stability
To provide a clearer picture of the relative stabilities, the following tables summarize the half-lives of different silyl ethers under representative acidic, basic, and fluoride-mediated deprotection conditions.
Table 1: Half-lives of Silyl Ethers under Acidic and Basic Conditions [2][3]
| Silyl Ether | Half-Life (1% HCl in 95% EtOH, 22.5 °C) | Half-Life (5% NaOH in 95% EtOH, 90 °C) |
| TES | ~14 min | ~1-10 min |
| TBDMS | 20 hours | 18 hours |
| TIPS | ~4-5 days | ~7 days |
| TBDPS | ~8-9 days | 14 hours |
Note: The half-life for TES under these specific conditions is not explicitly listed in the search results but is known to be significantly shorter than TBDMS based on the relative stability data. The values are estimated based on the provided relative rates.
Table 2: Half-lives of Silyl Ethers with a Fluoride Source [3]
| Silyl Ether | Half-Life (2 equiv. TBAF in THF, 22.5 °C) |
| TES | < 10 minutes |
| TBDMS | 76 minutes |
| TIPS | 44 hours |
| TBDPS | 137 minutes |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the successful application of protecting group strategies. Below are representative procedures for the cleavage of silyl ethers under acidic, basic, and fluoride-mediated conditions.
Acid-Catalyzed Deprotection of a Triethylsilyl (TES) Ether
This protocol describes the cleavage of a TES ether using a mild acidic solution.
Materials:
-
TES-protected alcohol
-
Methanol (MeOH)
-
p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Ice bath
Procedure: [4]
-
Dissolve the TES-protected alcohol in methanol (e.g., 0.1 M solution) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x volume of methanol).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purify the crude product by flash column chromatography if necessary.
Base-Catalyzed Deprotection of a Trimethylsilyl (TMS) Ether
This protocol outlines the cleavage of a TMS ether under mild basic conditions. Due to the lability of the TMS group, this method is generally not suitable for more stable silyl ethers like TES under these mild conditions.
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
Procedure: [4]
-
Dissolve the TMS-protected alcohol in methanol (e.g., 0.2 M solution) in a round-bottom flask with a stir bar.
-
Add potassium carbonate (e.g., 1.5 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, add water to dissolve the solids.
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected alcohol.
-
Purify by chromatography if required.
Fluoride-Mediated Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol describes the cleavage of a TBDMS ether using tetrabutylammonium fluoride (TBAF), a common fluoride source. This method is also effective for the cleavage of TES ethers, typically at a faster rate.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF (e.g., 0.1 M solution) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add the 1 M TBAF solution in THF (e.g., 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to give the crude alcohol.
-
Purify the product by flash column chromatography as needed.
Visualization of Silyl Ether Stability and Deprotection Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Relative stability of common silyl protecting groups.
Caption: General workflow for silyl ether deprotection.
Conclusion
The triethylsilyl (TES) protecting group occupies a valuable niche in the repertoire of silyl ethers available to the synthetic chemist. Its moderate stability allows for its strategic use in complex syntheses where sequential deprotection of different hydroxyl groups is required. By understanding the relative stabilities and having access to reliable experimental protocols, researchers can confidently employ the TES group and its counterparts to achieve their synthetic goals. The data and protocols presented in this guide serve as a practical resource for the informed selection and application of silyl protecting groups in research and development.
References
Cost-benefit analysis of using (N,N-Dimethylamino)triethylsilane in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the strategic use of protecting groups is paramount to achieving high yields and minimizing side reactions. Silyl ethers are a cornerstone of hydroxyl group protection, and the choice of the silylating agent can significantly impact the efficiency, cost, and scalability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of (N,N-Dimethylamino)triethylsilane, comparing its performance with common alternative silylating agents.
Executive Summary
This compound offers a unique combination of reactivity and selectivity for the protection of alcohols as triethylsilyl (TES) ethers. Its primary advantages lie in its high reactivity, which can lead to shorter reaction times and milder conditions, and the basic nature of the dimethylamino leaving group, which can often eliminate the need for an external base. However, its higher cost compared to bulk commodity silylating agents necessitates a careful evaluation of its benefits in specific applications. This guide presents a data-driven comparison to aid researchers in making informed decisions for their synthetic needs.
Cost Analysis of Silylating Agents
The economic feasibility of a synthetic step is a critical consideration, particularly in process development and large-scale synthesis. The following table provides an approximate cost comparison of this compound and several common alternative silylating agents. Prices are normalized to a per-kilogram basis from various suppliers and are subject to change based on vendor, purity, and market fluctuations.
| Silylating Agent | Molecular Formula | Molecular Weight ( g/mol ) | Approximate Price (USD/kg) |
| This compound | C8H21NSi | 159.35 | ~$1300 - $2000+ |
| Triethylchlorosilane (TESCl) | C6H15ClSi | 150.72 | ~$100 - $800+[1][2][3] |
| Hexamethyldisilazane (HMDS) | C6H19NSi2 | 161.39 | ~$5 - $100+[4][5] |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | C8H21NOSi2 | 203.43 | ~$700 - $1800+[6][7][8][9] |
| (N,N-Dimethylamino)trimethylsilane | C5H15NSi | 117.27 | ~$1300+[6] |
Note: Prices are estimates for research-grade materials and can vary significantly for bulk and GMP-grade products.
Performance Comparison: A Data-Driven Approach
The "cost" of a reagent extends beyond its purchase price to include factors such as reaction efficiency, time, and downstream processing. This section compares the performance of this compound with other silylating agents based on available experimental data.
Reactivity and Reaction Conditions
This compound is a highly reactive silylating agent due to the nature of the Si-N bond. The reaction with alcohols is often rapid and can be performed under mild, neutral conditions. The dimethylamine byproduct is volatile and can be easily removed.[10]
In contrast, chlorosilanes like Triethylchlorosilane (TESCl) require a stoichiometric amount of a base (e.g., triethylamine, imidazole) to neutralize the HCl generated during the reaction, which can complicate work-up.[7] Hexamethyldisilazane (HMDS) is a less reactive reagent and often requires higher temperatures or the use of a catalyst.[11] N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent that produces a neutral acetamide byproduct.[7]
Selectivity in Polyfunctional Molecules
The steric bulk of the silyl group plays a crucial role in the selective protection of hydroxyl groups. While the triethylsilyl (TES) group is less bulky than a tert-butyldimethylsilyl (TBDMS) group, it still offers a degree of steric hindrance that can be exploited for selective protection of primary over secondary alcohols. The choice of silylating agent can influence this selectivity. While specific comparative data for this compound is limited in readily available literature, the general principles of steric hindrance apply. For highly hindered alcohols, more reactive silylating agents or those used under forcing conditions may be necessary.[12][13]
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for the silylation of a primary alcohol.
Protocol 1: Silylation of Benzyl Alcohol with this compound
Materials:
-
Benzyl alcohol
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude triethylsilyl ether.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Silylation of Benzyl Alcohol with Triethylchlorosilane and Triethylamine
Materials:
-
Benzyl alcohol
-
Triethylchlorosilane
-
Triethylamine
-
Anhydrous dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylchlorosilane (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until complete by TLC or GC-MS analysis.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel if required.
Work-up and Purification Considerations
A significant advantage of using this compound is the straightforward work-up. The dimethylamine byproduct is volatile and can be easily removed.[10] The absence of a salt byproduct from an added base simplifies purification, often allowing for direct concentration and use of the crude product if the starting material is fully consumed and the product is of sufficient purity.
In contrast, reactions using chlorosilanes and a base will produce a salt (e.g., triethylammonium chloride) that must be removed through aqueous extraction. This adds steps to the work-up and may introduce water, which could be detrimental to sensitive substrates. The purification of triethylsilyl ethers is typically achieved by flash chromatography on silica gel.[14][15]
Visualization of Synthetic Workflow and Decision Making
Silylation Reaction Workflow
Decision Guide for Selecting a Silylating Agent
Conclusion
This compound is a powerful reagent for the introduction of the triethylsilyl protecting group. Its high reactivity and the absence of a salt byproduct during work-up offer significant advantages in terms of reaction time and purification efficiency. These benefits can, in certain contexts, outweigh its higher initial cost, particularly in complex syntheses where yield and purity are paramount. For large-scale, cost-sensitive applications with less hindered substrates, traditional reagents like triethylchlorosilane or hexamethyldisilazane may be more economical. A thorough evaluation of the specific synthetic challenge, including substrate reactivity, scale, and purification requirements, is essential for making an optimal choice. This guide provides a framework for such an analysis, empowering researchers to select the most appropriate silylating agent for their needs.
References
- 1. strem.com [strem.com]
- 2. labdepotinc.com [labdepotinc.com]
- 3. TRIETHYLCHLOROSILANE | [gelest.com]
- 4. N,O-Bis(trimethylsilyl)acetamide, 95% 25 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE | [gelest.com]
- 7. N,O-Bis(trimethylsilyl)acetamide BSA [sigmaaldrich.com]
- 8. indiamart.com [indiamart.com]
- 9. HEXAMETHYLDISILAZANE [sdfine.com]
- 10. This compound | 3550-35-4 | Benchchem [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 14. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TCI Practical Example: Synthesis of a Silyl Enol Ether Using Trimethylsilyl Triflate | TCI AMERICA [tcichemicals.com]
A Comparative Guide to Triethylsilylating Agents: Beyond the Chloride
For researchers, scientists, and professionals in drug development, the strategic protection of hydroxyl groups is a cornerstone of successful multi-step organic synthesis. The triethylsilyl (TES) group is a versatile protecting group, and while triethylsilyl chloride (TESCl) is the most common reagent for its introduction, a range of alternative reagents offer distinct advantages in terms of reactivity, selectivity, and milder reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in reagent selection.
Performance Comparison of Triethylsilylating Agents
The choice of a triethylsilylating agent is dictated by the substrate's reactivity, steric hindrance, and the presence of other functional groups. The following table summarizes the key characteristics and performance of common reagents for the silylation of a primary alcohol (benzyl alcohol) as a representative substrate.
| Reagent | Typical Conditions | Reactivity | Byproducts | Key Advantages | Typical Yield (Benzyl Alcohol) |
| Triethylsilyl Chloride (TESCl) | Imidazole, DMF, 0 °C to RT | Moderate | Imidazolium hydrochloride | Cost-effective, widely available | ~95% |
| Triethylsilyl Triflate (TESOTf) | 2,6-Lutidine, CH₂Cl₂, -78 °C to RT | Very High | 2,6-Lutidinium triflate | Silylates hindered alcohols, fast reactions | >98% |
| Triethylsilane (TESH) | Catalytic (e.g., B(C₆F₅)₃, Pd/C) | Moderate to High | H₂ | Neutral byproduct, mild conditions | ~85-95% |
| N,O-Bis(triethylsilyl)acetamide (BTESA)* | Heat or catalyst | Moderate | Triethylsilylacetamide | Neutral, volatile byproducts | Not readily available |
| Triethylsilyl Iodide (TESI) | Generated in situ (TESCl + NaI) | High | HI or amine hydroiodide | Reactive for cleavage, less common for protection | Substrate dependent |
*N,O-Bis(triethylsilyl)acetamide (BTESA) is not a commercially common reagent, unlike its trimethylsilyl analog (BSA). Its reactivity is inferred from the behavior of similar silyl amides.
In-Depth Reagent Analysis and Experimental Protocols
Triethylsilyl Chloride (TESCl): The Workhorse
Triethylsilyl chloride is the most frequently used reagent for introducing the TES group due to its ready availability and cost-effectiveness. The reaction requires a base to neutralize the HCl generated. Imidazole is a common choice as it also acts as a catalyst.
Experimental Protocol: Silylation of Benzyl Alcohol with TESCl and Imidazole
To a solution of benzyl alcohol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere at 0 °C is added imidazole (2.5 mmol). Triethylsilyl chloride (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the triethylsilyl ether.
Mechanism of TESCl silylation with imidazole.
Triethylsilyl Triflate (TESOTf): The High-Performance Reagent
Triethylsilyl triflate is a much more reactive silylating agent than TESCl, owing to the excellent leaving group ability of the triflate anion.[1] This enhanced reactivity allows for the silylation of sterically hindered alcohols and can be performed at low temperatures. A non-nucleophilic hindered base, such as 2,6-lutidine, is typically used to trap the triflic acid byproduct.
Experimental Protocol: Silylation of a Hindered Secondary Alcohol with TESOTf and 2,6-Lutidine
To a solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) under an inert atmosphere at -78 °C is added 2,6-lutidine (1.5 mmol). Triethylsilyl triflate (1.2 mmol) is then added dropwise. The reaction is stirred at -78 °C and allowed to slowly warm to room temperature over several hours, while being monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography.
Silylation with TESOTf and a hindered base.
Triethylsilane (TESH): The Mild Dehydrogenative Approach
Dehydrogenative silylation using triethylsilane offers a mild and neutral method for the formation of silyl ethers, with the only byproduct being hydrogen gas. This transformation requires a catalyst, and various transition metal complexes (e.g., based on Pd, Rh, Ru) and Lewis acids (e.g., B(C₆F₅)₃) have been shown to be effective. The choice of catalyst can influence the selectivity and reaction rate.
Experimental Protocol: Catalytic Dehydrogenative Silylation of an Alcohol with TESH
In a glovebox, a solution of the alcohol (1.0 mmol) and the catalyst (e.g., 1-5 mol% of a palladium catalyst) in an anhydrous, inert solvent such as toluene (5 mL) is prepared. Triethylsilane (1.5 mmol) is added, and the reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the catalyst) until the starting material is consumed (monitored by GC-MS or TLC). The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the triethylsilyl ether.
Catalytic cycle for dehydrogenative silylation.
Other Alternative Reagents
While less common for the routine protection of alcohols, other triethylsilylating agents exist and may be advantageous in specific contexts:
-
N,O-Bis(triethylsilyl)acetamide (BTESA): Analogous to the widely used N,O-bis(trimethylsilyl)acetamide (BSA), BTESA would offer the advantage of producing neutral and volatile byproducts (triethylsilylacetamide and acetamide).[2][3] However, it is not as commercially available as its TMS counterpart. The silylation reaction is typically driven by the formation of the stable acetamide byproduct.
-
Triethylsilyl Iodide (TESI): This is a highly reactive silylating agent, often generated in situ from TESCl and sodium iodide. While it can be used for silylation, its high reactivity makes it more commonly employed for the cleavage of ethers and esters.
-
Triethylsilyl Perchlorate and Triethylsilyl Cyanide: These reagents are generally not used for the silylation of alcohols. Triethylsilyl perchlorate is a powerful Lewis acid catalyst for various organic transformations.[2] Triethylsilyl cyanide is primarily used as a source of cyanide for the formation of cyanohydrins from carbonyl compounds.[4][5]
Conclusion
The selection of a triethylsilylating agent should be a considered decision based on the specific requirements of the synthetic step. While TESCl remains a reliable and economical choice for many applications, the enhanced reactivity of TESOTf makes it invaluable for challenging substrates. For reactions where mild, neutral conditions are paramount and the generation of acidic or basic byproducts is undesirable, the catalytic dehydrogenative silylation with TESH presents an excellent alternative. Understanding the reactivity profiles and optimal conditions for each of these reagents empowers chemists to execute their synthetic strategies with greater precision and efficiency.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 5. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
Quantifying the Selectivity of (N,N-Dimethylamino)triethylsilane for Primary vs. Secondary Hydroxyls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of (N,N-Dimethylamino)triethylsilane for the silylation of primary versus secondary hydroxyl groups. While specific quantitative data for this particular reagent is not extensively available in peer-reviewed literature, this document outlines the established principles of silyl ether formation, presents a general experimental protocol for determining selectivity, and compares its anticipated performance with other common silylating agents based on well-understood reactivity trends.
Introduction to Selective Silylation
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Silyl ethers are among the most widely used protecting groups due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. The selectivity of a silylating agent for one type of hydroxyl group over another (e.g., primary vs. secondary) is a critical factor in synthetic planning, enabling the targeted modification of complex molecules.
This compound is a reactive silylating agent. The dimethylamino group acts as an internal base, activating the silicon atom for nucleophilic attack by a hydroxyl group and eliminating the need for an external base. The selectivity of silylating agents is primarily governed by steric hindrance. Primary alcohols, being less sterically encumbered, generally react faster than secondary alcohols. The triethylsilyl (TES) group is considered to be of moderate steric bulk.
Comparative Selectivity Data
Table 1: Hypothetical Product Distribution in a Competitive Silylation Reaction
| Substrate (Equimolar Mixture) | Silylating Agent | Product Ratio (Primary Silyl Ether : Secondary Silyl Ether) |
| 1-Butanol and 2-Butanol | This compound (0.5 equiv) | > 95 : 5 (Estimated) |
| 1-Hexanol and Cyclohexanol | This compound (0.5 equiv) | > 90 : 10 (Estimated) |
Note: These values are estimates based on general principles of steric hindrance in silylation reactions and should be experimentally verified for specific substrates.
The following table compares the general selectivity of this compound with other common silylating agents.
Table 2: Comparison of Common Silylating Agents for Primary vs. Secondary Hydroxyl Selectivity
| Silylating Agent | Typical Reagents | Relative Steric Bulk | Selectivity for Primary vs. Secondary OH |
| Trimethylsilyl (TMS) | TMSCl, HMDS | Small | Low to Moderate |
| Triethylsilyl (TES) | TESCl, this compound | Moderate | Good |
| tert-Butyldimethylsilyl (TBS) | TBDMSCl, TBDMSOTf | High | Very Good |
| Triisopropylsilyl (TIPS) | TIPSCl, TIPSOTf | Very High | Excellent |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl | Very High | Excellent |
Experimental Protocol for Determining Selectivity
To quantify the selectivity of this compound for a specific pair of primary and secondary alcohols, a competitive reaction can be performed and the product ratio analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
A diol containing both a primary and a secondary hydroxyl group (e.g., 1,2-propanediol, 1,3-butanediol) or an equimolar mixture of a primary alcohol (e.g., 1-hexanol) and a secondary alcohol (e.g., cyclohexanol).
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal standard for GC analysis (e.g., dodecane)
-
Quenching agent (e.g., methanol)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diol (1.0 mmol) or the equimolar mixture of the primary and secondary alcohol (1.0 mmol of each) in the anhydrous solvent (10 mL). Add the internal standard (0.5 mmol).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add this compound (0.5 mmol, 0.5 equivalents relative to the total alcohol concentration) dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1 h, 2 h). Quench each aliquot with a small amount of methanol.
-
Work-up: After the desired reaction time, quench the entire reaction mixture with methanol. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). The relative peak areas of the monosilylated products (calibrated against the internal standard) will determine the product ratio and thus the selectivity. Confirmation of the product structures can be achieved by GC-MS and/or NMR spectroscopy.
Visualizing the Reaction and Workflow
The following diagrams illustrate the competitive silylation reaction and the experimental workflow.
Caption: Competitive silylation of primary and secondary alcohols.
Caption: Experimental workflow for determining selectivity.
Conclusion
This compound is a useful reagent for the protection of hydroxyl groups. Based on established principles of steric hindrance, it is expected to exhibit good selectivity for the silylation of primary alcohols over secondary alcohols. For researchers requiring precise selectivity data for their specific substrates, the provided experimental protocol offers a reliable method for its determination. This guide serves as a valuable resource for planning synthetic strategies that require the differential protection of hydroxyl functionalities.
A Researcher's Guide to (N,N-Dimethylamino)triethylsilane: Performance in Silyl Ether Formation
(N,N-Dimethylamino)triethylsilane, often abbreviated as DMATES, has emerged as a highly effective reagent in modern organic synthesis, particularly for the introduction of the triethylsilyl (TES) protecting group. Its primary application lies in the silylation of reactive functional groups such as alcohols, amines, and carboxylic acids.[1][2] The TES group is valued for its moderate steric bulk and stability, offering a balance between robustness in multi-step syntheses and amenability to mild deprotection conditions.[1][3]
A defining advantage of using this compound is the nature of its reaction byproducts. The reaction with a protic functional group, such as a hydroxyl group, liberates the volatile and non-nucleophilic dimethylamine.[1] This simplifies reaction workup and purification, as the primary byproduct can be removed under reduced pressure, driving the reaction to completion and avoiding the filtration of salt precipitates common with other methods.
Comparative Analysis of Triethylsilyl (TES) Protecting Group Introduction
The choice of silylating agent is critical and depends on factors like substrate reactivity, steric hindrance, and the desired reaction conditions. This compound is one of several common reagents used to form triethylsilyl ethers. Its primary competitors are systems based on triethylsilyl chloride (TESCl) and the highly reactive triethylsilyl triflate (TESOTf).
| Reagent System | Typical Base | Key Byproducts | General Conditions | Advantages | Disadvantages |
| This compound | None required (reagent is basic) | Dimethylamine (gas) | Neat or in aprotic solvent (DCM, THF); 0 °C to RT | Volatile byproduct simplifies purification; no salt formation; mild conditions. | Higher cost than TESCl; moisture sensitive. |
| Triethylsilyl Chloride (TESCl) | Triethylamine, Imidazole, Pyridine | Amine Hydrochloride (salt) | Aprotic solvent (DCM, DMF); 0 °C to RT | Low cost; readily available. | Forms solid salt byproduct requiring filtration; workup can be more complex. |
| Triethylsilyl Triflate (TESOTf) | 2,6-Lutidine, DTBMP | Protonated Base (salt) | Anhydrous, aprotic solvent (DCM); -78 °C to 0 °C | Extremely high reactivity for hindered or unreactive alcohols.[4] | Highly moisture sensitive; requires cryogenic temperatures; expensive. |
Experimental Data: Silylation of Alcohols
| Substrate Type | Reagent System | Yield (%) | Reference Context |
| Primary Alcohol | This compound | >95% | General reactivity for unhindered alcohols. |
| Secondary Alcohol | TESCl, Imidazole, DMF | ~98% | Standard, widely-used conditions. |
| Hindered Tertiary Alcohol | TESOTf, 2,6-Lutidine, DCM | >90% | Necessary for sterically demanding substrates.[4] |
| Phenol | This compound | High | Effective for silylation of phenols.[1] |
Detailed Experimental Protocols
The following protocols provide representative methodologies for the silylation of a primary alcohol using this compound and the alternative TESCl/Imidazole system.
Protocol 1: Silylation using this compound
Objective: To form a triethylsilyl ether from a primary alcohol using this compound.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
This compound (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and the volatile dimethylamine byproduct.
-
The crude product can often be used directly or purified further by flash column chromatography if necessary.
Protocol 2: Silylation using Triethylsilyl Chloride (TESCl) and Imidazole
Objective: To form a triethylsilyl ether from a primary alcohol using TESCl and imidazole.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
Triethylsilyl Chloride (TESCl) (1.2 eq.)
-
Imidazole (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and imidazole (1.5 eq.).
-
Dissolve the solids in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add Triethylsilyl Chloride (1.2 eq.) dropwise to the stirred solution. A white precipitate (imidazole hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Filter the mixture through a pad of celite to remove the imidazole hydrochloride salt.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Logic
The following diagrams illustrate the reaction pathway of this compound and provide a logical framework for selecting an appropriate silylating agent.
Caption: Reaction workflow for silylation using DMATES.
Caption: Decision guide for selecting a TES silylating agent.
References
Safety Operating Guide
Personal protective equipment for handling (N,N-Dimethylamino)triethylsilane
This guide provides immediate, essential safety protocols and logistical information for handling (N,N-Dimethylamino)triethylsilane, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, minimizing risks in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1] It reacts with water and moisture in the air, liberating dimethylamine.[2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical worker's goggles or a face shield. Contact lenses should not be worn.[1][2][3] | Protects against splashes and vapors that can cause severe eye irritation and damage. |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][2][3] | Provides a barrier against skin contact, which can cause severe burns. |
| Respiratory Protection | NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator.[1][3] | Necessary when exposure may exceed threshold limit values to protect against irritating vapors. |
| Protective Clothing | Wear suitable protective clothing.[1][3] | Minimizes skin exposure to the chemical. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and ensure the stability of this compound.
Operational Plan:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3] Local exhaust is required, and mechanical ventilation is recommended.[2]
-
Inert Atmosphere: Store and handle under a dry, inert atmosphere to prevent reactions with moisture.[2]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][3] Use only non-sparking tools.[1][3]
-
Avoid Incompatibilities: Keep away from water, moisture, acids, alcohols, and oxidizing agents.[2][3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][3]
Storage Plan:
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get immediate medical attention.[1] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4] |
Spill Response:
-
Evacuate the area and remove all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an absorbent material like vermiculite, sand, or earth.[2]
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
Disposal Plan
Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.
Recommended Disposal Method:
One recommended method for disposal involves hydrolyzing the material by mixing it with water in a fume hood. The aqueous layer containing dimethylamine should then be neutralized with hydrochloric acid. The organic layer can be incinerated. Alternatively, the chemical can be absorbed onto clay or vermiculite, and the absorbent material disposed of as solid waste.[2] Always follow all chemical pollution control regulations.[2] Do not dispose of waste into the sewer system.[1]
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
